molecular formula C20H15ClN2O5S B3543507 UP163

UP163

Numéro de catalogue: B3543507
Poids moléculaire: 430.9 g/mol
Clé InChI: UOTVXESFOKDREJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

UP163 is a useful research compound. Its molecular formula is C20H15ClN2O5S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate is 430.0390205 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-7-9-15(10-8-14)23(11-13-28-20(24)17-5-3-12-27-17)19-16-4-1-2-6-18(16)29(25,26)22-19/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTVXESFOKDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Upadacitinib (UP163): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (formerly known as UP163) is an oral, selective Janus kinase (JAK) inhibitor. Its therapeutic efficacy in a range of immune-mediated inflammatory diseases stems from its specific modulation of the JAK-STAT signaling pathway. This document provides a comprehensive overview of the core mechanism of action of Upadacitinib, detailing its molecular target, impact on intracellular signaling, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a pronounced selectivity for JAK1.[1][2] The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[2] By binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of the kinase, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2] This interruption of the JAK-STAT cascade inhibits the transcription of pro-inflammatory genes.

The selectivity of Upadacitinib for JAK1 over other JAK isoforms is a key feature of its pharmacological profile. This selectivity is thought to contribute to its therapeutic effect while potentially minimizing off-target effects associated with broader JAK inhibition.

The JAK-STAT Signaling Pathway and Point of Inhibition

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription. Upadacitinib intervenes at the level of JAK activation, preventing the initial phosphorylation step that is crucial for the propagation of the signal.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Upadacitinib Upadacitinib (this compound) Upadacitinib->JAK1 Inhibition

Figure 1: Upadacitinib Inhibition of the JAK-STAT Signaling Pathway

Quantitative Data: Inhibitory Activity of Upadacitinib

The inhibitory potency and selectivity of Upadacitinib have been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its greater affinity for JAK1.

Assay TypeJAK1 (µM)JAK2 (µM)JAK3 (µM)TYK2 (µM)
Enzymatic Assay 0.0430.122.34.7
Cellular Assay ----
Source:[2]

In cellular assays using engineered cell lines, Upadacitinib demonstrated greater than 40-fold selectivity for JAK1 versus JAK2, over 130-fold versus JAK3, and over 190-fold versus TYK2.[2]

Experimental Protocols

The pharmacodynamic effects of Upadacitinib are primarily assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs). The following are detailed methodologies for these key experiments.

Whole Blood Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Objective: To quantify the inhibition of IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation by Upadacitinib in whole blood.

Experimental Workflow:

Experimental_Workflow Blood_Collection Whole Blood Collection (EDTA) Incubation Incubation with Upadacitinib Blood_Collection->Incubation Stimulation Cytokine Stimulation (IL-6 or IL-7) Incubation->Stimulation Fixation_Lysis Fixation & Erythrocyte Lysis Stimulation->Fixation_Lysis Permeabilization Permeabilization Fixation_Lysis->Permeabilization Staining Intracellular Staining (Anti-pSTAT3/pSTAT5) Permeabilization->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Figure 2: Workflow for Whole Blood Phospho-STAT Assay

Methodology:

  • Blood Collection: Collect whole blood from subjects into tubes containing ethylenediaminetetraacetic acid (EDTA).

  • Incubation with Upadacitinib: Aliquot whole blood and incubate with varying concentrations of Upadacitinib or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Stimulate the blood samples with a final concentration of 100 ng/mL of recombinant human IL-6 (for pSTAT3 analysis) or IL-7 (for pSTAT5 analysis) for 15 minutes at 37°C.[1] An unstimulated control should be included.

  • Fixation and Lysis: Immediately following stimulation, fix the cells and lyse the red blood cells using a commercial kit (e.g., BD Phosflow™ Lyse/Fix Buffer) according to the manufacturer's instructions. This step preserves the phosphorylation state of the STAT proteins.

  • Permeabilization: Wash the fixed leukocytes and permeabilize the cell membranes using a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow for intracellular antibody staining.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5), along with cell surface markers to identify specific leukocyte populations (e.g., CD3 for T-cells, CD14 for monocytes).

  • Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the leukocyte populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT3 or pSTAT5 signal.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each Upadacitinib concentration relative to the vehicle-treated, cytokine-stimulated control.

PBMC Phospho-STAT Flow Cytometry Assay

This assay is performed on isolated PBMCs and can offer a more defined cell population for analysis.

Objective: To determine the concentration-dependent inhibition of IL-7-induced STAT5 phosphorylation by Upadacitinib in PBMCs.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Starvation: Culture the isolated PBMCs in appropriate media. For cytokine stimulation assays, it is often beneficial to "starve" the cells by culturing them in cytokine-free media for a period (e.g., 2-4 hours) to reduce baseline STAT phosphorylation.

  • Incubation with Upadacitinib: Treat the PBMCs with a range of Upadacitinib concentrations or a vehicle control for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-7 (e.g., 50-100 ng/mL) for 15 minutes at 37°C.[3]

  • Fixation, Permeabilization, and Staining: Follow the same procedures for fixation, permeabilization, and intracellular staining with anti-pSTAT5 and cell surface marker antibodies as described for the whole blood assay.

  • Flow Cytometry Analysis and Data Interpretation: Acquire and analyze the data as described above to determine the inhibitory effect of Upadacitinib on STAT5 phosphorylation in specific lymphocyte subsets.

Conclusion

Upadacitinib exerts its therapeutic effect through the selective inhibition of JAK1, a key enzyme in the intracellular signaling cascade of numerous pro-inflammatory cytokines. This targeted mechanism of action, which has been extensively characterized through enzymatic and cellular assays, effectively dampens the inflammatory response driven by the JAK-STAT pathway. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of Upadacitinib's pharmacodynamic effects in both preclinical and clinical research settings.

References

Upadacitinib: A Technical Guide to a Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "UP163" as a selective JAK1 inhibitor did not yield specific public data under this designation. The following technical guide focuses on Upadacitinib (formerly ABT-494) , a well-characterized and clinically approved selective JAK1 inhibitor, which aligns with the core requirements of the request. It is presumed the user is interested in the technical profile of a selective JAK1 inhibitor for which substantial data is available.

Executive Summary

Upadacitinib is an oral, small-molecule inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its therapeutic effect is derived from its selective inhibition of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. This selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is hypothesized to contribute to a more favorable benefit-risk profile by minimizing off-target effects.[2][3] This document provides a comprehensive overview of the preclinical and clinical data supporting the JAK1 selectivity of upadacitinib, details the experimental methodologies used for its characterization, and illustrates its mechanism of action.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as inflammation, immunity, and hematopoiesis.[4] Upadacitinib exerts its effect by competitively binding to the ATP-binding pocket of JAK1, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5] This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 Binding JAK1_inactive JAK1 (Inactive) Receptor:p3->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT (Active/Dimer) STAT_inactive->STAT_active Phosphorylation & Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription Induces

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Quantitative Data on Upadacitinib's JAK1 Selectivity

Upadacitinib's selectivity for JAK1 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity ratios.

Table 1: Biochemical Inhibitory Activity of Upadacitinib

KinaseIC50 (μM)
JAK10.043
JAK20.12
JAK32.3
TYK24.7
Data sourced from enzymatic assays.[5]

Table 2: Cellular Selectivity of Upadacitinib

ComparisonFold Selectivity
JAK1 vs JAK2~60-fold
JAK1 vs JAK3>100-fold
Data derived from cellular assays.[2][3]

Table 3: Ex Vivo Inhibition of STAT Phosphorylation in Human Whole Blood

ParameterUpadacitinib (nM)Tofacitinib (nM)
IC50 for IL-6 induced pSTAT3 (JAK1-dependent)60.7119
IC50 for IL-7 induced pSTAT5 (JAK1/JAK3-dependent)12579.1
Data from exposure-response modeling in Phase 1 clinical trials.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental approaches used to characterize the selectivity of upadacitinib.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of upadacitinib on isolated JAK enzymes.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

  • Assays were performed in the presence of a specific peptide substrate and adenosine triphosphate (ATP).

  • Upadacitinib was added at varying concentrations.

  • The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through radioisotope incorporation or fluorescence-based detection methods.

  • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - ATP Start->Prepare_Reagents Add_Upadacitinib Add Varying Concentrations of Upadacitinib Prepare_Reagents->Add_Upadacitinib Incubate Incubate at 37°C Add_Upadacitinib->Incubate Measure_Activity Measure Kinase Activity (e.g., Phosphorylation) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays

Objective: To assess the inhibitory activity of upadacitinib on JAK signaling in a cellular context.

Methodology:

  • Engineered cell lines or primary human cells expressing specific cytokine receptors were utilized.[2][3]

  • Cells were pre-incubated with various concentrations of upadacitinib.

  • Cytokine stimulation was used to activate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).

  • The phosphorylation of downstream STAT proteins (e.g., pSTAT3, pSTAT5) was measured using techniques such as flow cytometry or Western blotting.

  • IC50 values were determined based on the concentration-dependent inhibition of STAT phosphorylation.

In Vivo Models

Objective: To evaluate the efficacy and selectivity of upadacitinib in a living organism.

Methodology:

  • A rat adjuvant-induced arthritis model was used to assess anti-inflammatory efficacy.[2][3]

  • Upadacitinib or a comparator (e.g., tofacitinib) was administered orally.

  • Efficacy was determined by measuring paw swelling and other clinical scores.

  • To assess in vivo selectivity, effects on hematopoietic parameters were measured, such as reticulocyte deployment (a JAK2-dependent process) and natural killer (NK) cell counts (dependent on JAK3 signaling).[2][3] A reduced effect on these parameters relative to efficacy is indicative of JAK1 selectivity.

Ex Vivo Human Studies

Objective: To confirm the JAK1 selectivity of upadacitinib in a clinical setting.

Methodology:

  • Blood samples were collected from healthy volunteers who had received upadacitinib.[2][3][6]

  • Whole blood was stimulated ex vivo with cytokines that signal through different JAK pathways (e.g., IL-6 for JAK1, IL-7 for JAK1/JAK3).[6]

  • The phosphorylation of STAT proteins was measured in specific immune cell populations using flow cytometry.

  • Exposure-response models were used to correlate plasma drug concentrations with the inhibition of STAT phosphorylation.[6]

Clinical Development and Significance

The selective inhibition of JAK1 by upadacitinib has been a key aspect of its clinical development.[2][3] Clinical trials have demonstrated the efficacy and safety of upadacitinib in various inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[1][7] The safety profile of upadacitinib is consistent with its mechanism of action, with observed adverse events including upper respiratory tract infections, herpes zoster, and changes in laboratory parameters such as creatine phosphokinase levels.[7] Ongoing and completed clinical studies continue to define the therapeutic role and long-term safety of upadacitinib.[8][9][10][11]

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor. Its selectivity has been rigorously characterized through a combination of biochemical, cellular, in vivo, and ex vivo human studies. The data consistently demonstrates preferential inhibition of JAK1 over other JAK family members. This selectivity is believed to be a key factor in its therapeutic efficacy and safety profile across a range of immune-mediated inflammatory diseases. The detailed experimental methodologies provided herein offer a framework for understanding the comprehensive evaluation of selective JAK inhibitors.

References

The Role of Selective JAK Inhibition in the JAK-STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "UP163" did not yield specific results for a compound with that designation directly linked to the JAK-STAT pathway. Based on the context of the query, this guide will focus on Upadacitinib , a well-characterized selective JAK1 inhibitor, as a representative molecule to discuss the role of targeted intervention in this critical signaling cascade. Another compound, Univestin®, a botanical blend with anti-inflammatory properties, was considered; however, its mechanism of action primarily involves the inhibition of COX and LOX enzymes rather than direct interaction with the JAK-STAT pathway[1].

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route involved in a multitude of biological processes, including immunity, cell proliferation, differentiation, and apoptosis.[2][3] This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of specific genes.[2][3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancers, making it a significant target for therapeutic intervention.[2][4]

The pathway consists of three main components:

  • Receptors: Cell-surface receptors that bind to specific cytokines or growth factors.[3]

  • Janus Kinases (JAKs): A family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of these receptors.[5]

  • Signal Transducers and Activators of Transcription (STATs): A family of seven transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) that are recruited to the activated receptor-JAK complexes.[5]

The binding of a ligand (e.g., a cytokine) to its receptor triggers a conformational change, leading to the activation of associated JAKs.[6] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[6][7]

Upadacitinib: A Selective JAK1 Inhibitor

Upadacitinib is an orally administered small molecule that functions as a selective inhibitor of JAK1.[8][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[10][11] This action prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation and activation of STATs.[10][12] By interrupting this signaling cascade, Upadacitinib effectively modulates the biological effects of numerous pro-inflammatory cytokines that are dependent on JAK1 signaling, such as IL-6 and IFN-γ.[8][13]

The selectivity of Upadacitinib for JAK1 over other JAK isoforms is a key characteristic that is hypothesized to contribute to its therapeutic efficacy and safety profile.[13] Greater selectivity for JAK1 may reduce effects on pathways primarily mediated by other JAKs, which could be associated with certain side effects.[13]

Quantitative Data: In Vitro and Cellular Potency of Upadacitinib

The inhibitory activity and selectivity of Upadacitinib have been quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Enzymatic Inhibition of JAK Isoforms by Upadacitinib

JAK Isoform IC50 (nM)
JAK1 43 - 45
JAK2 109 - 120
JAK3 2100 - 2300
TYK2 4700

Data compiled from multiple sources. Values represent the concentration of Upadacitinib required to inhibit 50% of the kinase activity in enzymatic assays.[10][11][14]

Table 2: Cellular Selectivity of Upadacitinib

Assay Type JAK Target IC50 (nM) Fold Selectivity vs. JAK1
Engineered Cellular Assays (Ba/F3 cells) JAK1 14 1
JAK2 593 42
JAK3 1860 133
TYK2 2715 194

Data from engineered cellular systems designed to assess the potency and selectivity of Upadacitinib on individual JAK kinases.[13]

Visualization of Signaling Pathways and Workflows

The JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor JAK1->JAK2 Trans-phosphorylation JAK1->STAT 5. Phosphorylation JAK2->Receptor STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Upadacitinib Upadacitinib (JAK1 Inhibitor) Upadacitinib->JAK1 3. Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 8. Transcription Regulation

Caption: JAK-STAT pathway with Upadacitinib's inhibition point.

Experimental Workflow: Western Blot for p-STAT Analysis

Western_Blot_Workflow start Start: Cell Culture treatment 1. Treat cells with Cytokine +/- Inhibitor start->treatment lysis 2. Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein Separation) quantification->sds_page transfer 5. Membrane Transfer (e.g., PVDF) sds_page->transfer blocking 6. Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-STAT or anti-total-STAT) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Workflow for analyzing STAT phosphorylation via Western blot.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key assays used to characterize JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay (HTRF)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.[12]

  • Principle: This assay measures the phosphorylation of a substrate peptide by a JAK enzyme using Homogeneous Time-Resolved Fluorescence (HTRF), which relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate.[12] Phosphorylation brings the donor and acceptor into proximity, generating a signal.[12]

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

    • Biotinylated substrate peptide (e.g., Ulight™-JAKtide)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

    • Test compound (e.g., Upadacitinib) serially diluted in DMSO

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-XL665 (acceptor)

    • 384-well low-volume microplates

    • Plate reader capable of HTRF detection

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of JAK enzyme, substrate peptide, and ATP in kinase reaction buffer.

    • Kinase Reaction: To the wells of a microplate, add the JAK enzyme, substrate peptide, and the test compound (or vehicle control).

    • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction by adding the HTRF detection reagents diluted in detection buffer containing EDTA.

    • Reading: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on an HTRF-compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay (Western Blot)

This method is used to qualitatively or semi-quantitatively measure the inhibition of cytokine-induced STAT phosphorylation in whole cells.[2]

  • Principle: Cells are stimulated with a cytokine to induce JAK-STAT signaling. The subsequent phosphorylation of a specific STAT protein is detected using a phospho-specific antibody via Western blot.[2][15]

  • Materials:

    • Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6)

    • Appropriate cell culture medium and supplements

    • Cytokine (e.g., recombinant human IL-6)

    • Test compound (e.g., Upadacitinib)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA kit)

    • SDS-PAGE gels, buffers, and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: Phospho-specific STAT antibody (e.g., anti-p-STAT3 Tyr705) and total STAT antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired confluency. Serum-starve the cells for several hours if necessary. Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar protein assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary phospho-specific STAT antibody overnight at 4°C. Wash the membrane extensively with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with a total STAT antibody and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess the ratio of phosphorylated to total STAT protein.

Conclusion

The JAK-STAT pathway is a central node in inflammatory and immune responses. The development of targeted inhibitors, such as the selective JAK1 inhibitor Upadacitinib, represents a significant advancement in the treatment of diseases driven by aberrant cytokine signaling. A thorough understanding of the mechanism of action, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development and optimization of such therapies. This guide provides a foundational overview for professionals engaged in research and drug development in this dynamic field.

References

The Discovery and Development of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (formerly ABT-494), marketed as Rinvoq®, is an oral, selective Janus kinase (JAK) inhibitor developed by AbbVie for the treatment of several immune-mediated inflammatory diseases.[1] The discovery of the JAK-STAT signaling pathway's crucial role in the pathogenesis of these conditions paved the way for targeted therapies like Upadacitinib.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, key preclinical and clinical data, and the experimental methodologies employed in the development of Upadacitinib.

Discovery and Medicinal Chemistry

The development of Upadacitinib was driven by the hypothesis that a selective JAK1 inhibitor could offer a favorable benefit-risk profile compared to less selective JAK inhibitors.[4][5] First-generation JAK inhibitors, such as tofacitinib, demonstrated clinical efficacy but were associated with dose-limiting side effects, some of which were attributed to the inhibition of other JAK isoforms like JAK2 and JAK3.[4][5]

The medicinal chemistry program for Upadacitinib focused on designing a molecule with high selectivity for JAK1.[6] This involved structure-based drug design and the optimization of a lead compound to enhance its binding affinity and selectivity for the ATP-binding pocket of JAK1.[7] The synthesis of Upadacitinib is a multi-step process, with a key step involving an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two stereocenters on the pyrrolidine ring.[8]

Mechanism of Action: Targeting the JAK-STAT Pathway

Upadacitinib is a competitive inhibitor of ATP at the catalytic site of Janus kinases.[9][10] The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[10]

Upon cytokine binding to their receptors, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, ultimately driving inflammatory processes.[10]

Upadacitinib selectively inhibits JAK1, thereby blocking the phosphorylation and activation of downstream STATs.[10] This disruption of the JAK-STAT signaling cascade effectively dampens the pro-inflammatory effects of various cytokines implicated in autoimmune diseases.[4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Inflammation Inflammation Gene_Expression->Inflammation Leads to

Figure 1: Simplified JAK-STAT signaling pathway and the mechanism of action of Upadacitinib.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of Upadacitinib against the four JAK isoforms has been quantified in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition of JAK Isoforms by Upadacitinib

Janus Kinase IsoformIC50 (nM)
JAK143
JAK2120
JAK32300
TYK24700
Source: Data from enzymatic assays demonstrating the half-maximal inhibitory concentration (IC50) of Upadacitinib.[10]

Table 2: Cellular Selectivity of Upadacitinib

ParameterFold Selectivity vs. JAK1
JAK2>40
JAK3>130
TYK2>190
Source: Data from engineered cell lines assessing the cellular potency and selectivity of Upadacitinib.[10]

Table 3: Comparative IC50 Values of Selected JAK Inhibitors (Enzymatic Assays)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Upadacitinib 43 120 2300 4700
Tofacitinib1.2200.9100
Baricitinib5.95.7>40053
Filgotinib1028810116
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources for comparative purposes.
Clinical Efficacy in Rheumatoid Arthritis

Upadacitinib has demonstrated significant efficacy in a comprehensive Phase 3 clinical trial program (SELECT) in patients with rheumatoid arthritis (RA) across various populations.

Table 4: Efficacy Results from the SELECT-MONOTHERAPY Trial at Week 14

OutcomeUpadacitinib 15 mgUpadacitinib 30 mgMethotrexate
ACR20 (%) 687141
ACR50 (%) 425215
ACR70 (%) 23333
CDAI ≤ 10 (Low Disease Activity) (%) 455319
CDAI ≤ 2.8 (Remission) (%) 28418
Source: SELECT-MONOTHERAPY trial in patients with an inadequate response to methotrexate.[8]

Table 5: Efficacy Results from the SELECT-NEXT Trial at Week 12

OutcomeUpadacitinib 15 mg + csDMARDsUpadacitinib 30 mg + csDMARDsPlacebo + csDMARDs
ACR20 (%) 646636
ACR50 (%) 384315
ACR70 (%) 21276
CDAI ≤ 10 (Low Disease Activity) (%) 484817
CDAI ≤ 2.8 (Remission) (%) 312810
Source: SELECT-NEXT trial in patients with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[11]

Table 6: Long-Term Efficacy in the SELECT-BEYOND Trial at Week 260 (5 Years)

Outcome (As Observed)Upadacitinib 15 mg + csDMARDsUpadacitinib 30 mg + csDMARDs
CDAI Remission (%) 3636
CDAI Low Disease Activity (%) 8177
Source: Long-term extension of the SELECT-BEYOND trial in patients with an inadequate response or intolerance to biologic DMARDs.[12][13]

Experimental Protocols

Detailed experimental protocols are often proprietary. The following sections outline the general methodologies for key assays used in the characterization of Upadacitinib, based on publicly available information.

JAK Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of Upadacitinib on the enzymatic activity of purified JAK isoforms.

Principle: The assay measures the phosphorylation of a substrate peptide by a recombinant JAK enzyme in the presence of a range of Upadacitinib concentrations. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method such as HTRF (Homogeneous Time Resolved Fluorescence).

General Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue), and ATP. Prepare a serial dilution of Upadacitinib.

  • Kinase Reaction: In a microplate, combine the JAK enzyme, substrate peptide, and Upadacitinib (or vehicle control).

  • Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add detection reagents. For an HTRF assay, this would typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths to determine the FRET signal.

  • Data Analysis: Calculate the HTRF ratio and plot it against the Upadacitinib concentration. Fit the data to a dose-response curve to determine the IC50 value.[14]

Reagents Prepare Reagents (JAK enzyme, substrate, ATP, Upadacitinib) Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Upadacitinib) Reagents->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate Initiation->Incubation Detection Add Detection Reagents (e.g., HTRF) Incubation->Detection Reading Read Signal Detection->Reading Analysis Calculate IC50 Reading->Analysis

Figure 2: General workflow for a JAK enzymatic inhibition assay.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the pharmacodynamic effect of Upadacitinib by quantifying its inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[14]

Principle: Cells are stimulated with a specific cytokine in the presence of varying concentrations of Upadacitinib. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the level of STAT phosphorylation on a single-cell level.[14]

General Protocol:

  • Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors or clinical trial participants.

  • Inhibitor Incubation: Pre-incubate the cells with a serial dilution of Upadacitinib or a vehicle control for a specified time.

  • Cytokine Stimulation: Add a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT3 for JAK1/JAK2 signaling, IL-7 to induce pSTAT5 for JAK1/JAK3 signaling). Incubate for a short period (e.g., 15-30 minutes) at 37°C.[14]

  • Fixation: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

  • Permeabilization: Permeabilize the cells with a reagent such as ice-cold methanol to allow intracellular antibody staining.[14]

  • Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific immune cell populations.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the Upadacitinib concentration to determine the cellular IC50 value.[14]

Cell_Prep Cell Preparation (Whole Blood/PBMCs) Inhibitor_Inc Inhibitor Incubation (Upadacitinib) Cell_Prep->Inhibitor_Inc Cytokine_Stim Cytokine Stimulation (e.g., IL-6, IL-7) Inhibitor_Inc->Cytokine_Stim Fix_Perm Fixation and Permeabilization Cytokine_Stim->Fix_Perm Staining Antibody Staining (Anti-pSTAT, Cell Surface Markers) Fix_Perm->Staining FACS Flow Cytometry Acquisition Staining->FACS Analysis Data Analysis (MFI, Cellular IC50) FACS->Analysis

References

The Impact of Univestin® (UP163) on Cytokine Signaling: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the proprietary botanical extract blend, Univestin®, and its significant effects on cytokine signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory agents. Univestin®, a patented combination of extracts from Scutellaria baicalensis and Acacia catechu, has demonstrated notable efficacy in modulating the inflammatory response at the cellular level.

Executive Summary

Inflammation is a complex biological process orchestrated by a network of cytokines, which are small signaling proteins that play a crucial role in both acute and chronic inflammatory diseases. The dysregulation of pro-inflammatory cytokines is a hallmark of numerous pathological conditions, making the modulation of cytokine signaling a key therapeutic strategy. Univestin® has emerged as a potent modulator of inflammatory processes, primarily through its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, emerging research indicates that its bioactive components, particularly baicalin from Scutellaria baicalensis, directly influence key cytokine signaling cascades, including the NF-κB and JAK-STAT pathways. This guide will elucidate the mechanisms of action, present available quantitative data, detail experimental methodologies, and visualize the complex signaling interactions affected by Univestin®.

Mechanism of Action

Univestin® exerts its anti-inflammatory effects through a multi-pronged mechanism that targets key enzymatic and signaling pathways involved in the inflammatory cascade.

  • Dual Inhibition of COX and LOX Enzymes : The primary mechanism of Univestin® is the inhibition of both COX-1/COX-2 and 5-LOX enzymes. This dual inhibition is significant as it reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[1][2][3][4]

  • Modulation of Pro-inflammatory Cytokine Production : The bioactive flavonoids in Univestin®, particularly baicalin from Scutellaria baicalensis, have been shown to suppress the production and expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][5][6]

  • Inhibition of Key Signaling Pathways : Univestin® and its components influence intracellular signaling pathways that are central to the inflammatory response. This includes the downregulation of the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[5][7][8]

Effect on Key Cytokine Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including the genes encoding for TNF-α, IL-1β, and IL-6.[9][10] The active components in Univestin® have been shown to inhibit the activation of NF-κB.[2][5] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. As a result, the NF-κB dimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. A study on a combination of Acacia catechu and Scutellaria baicalensis extracts demonstrated the blockage of NF-κB activation by preventing the phosphorylation of p65 and the phosphorylation and degradation of IκB kinase in response to LPS stimulation in alveolar epithelial type II cells.[11]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Univestin Univestin® Univestin->IKK Inhibits DNA DNA Transcription NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Induces expression of

Diagram 1: Univestin® Inhibition of the NF-κB Signaling Pathway.
JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is pivotal in mediating immune responses.[12][13] Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. The active compounds in Scutellaria baicalensis have been shown to inhibit the JAK-STAT pathway, thereby downregulating the inflammatory response.[5][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes STAT_Dimer_n STAT Dimer STAT_Dimer->STAT_Dimer_n Translocates Univestin Univestin® Univestin->JAK Inhibits Gene_Expression Inflammatory Gene Expression STAT_Dimer_n->Gene_Expression Induces

Diagram 2: Univestin® Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data Summary

While many studies describe the qualitative effects of Univestin® and its components, specific quantitative data is crucial for comparative analysis. The following tables summarize available data from preclinical studies.

Table 1: Inhibition of Pro-inflammatory Enzymes

CompoundEnzymeIC50Cell Line/SystemReference
Univestin®COX-10.2 µg/mL/unitEnzyme Assay[3]
Univestin®COX-20.4 µg/mL/unitEnzyme Assay[3]
Univestin®5-LOX25 µg/mLLPS-stimulated THP-1 cells[3]

Table 2: Effect on Pro-inflammatory Cytokine Production

CompoundCytokineCell Line/SystemTreatmentResultReference
Scutellaria baicalensis extractTNF-α, IL-1β, IL-6LPS-stimulated macrophagesVariesSignificant Inhibition[5][7]
Acacia catechu extractTNF-αLPS-stimulated peritoneal macrophages100 µg/mLSignificant Decrease[14]
Acacia catechu extractIL-10LPS-stimulated peritoneal macrophagesDose-dependentSignificant Increase[14]
BaicalinTNF-α, IL-1β, IL-6Collagen-induced arthritis model (rats)VariesSignificant Reduction[6]
ACW-SBGTNF-α, IL-1βLPS-induced ALI model (rats)VariesSignificant Decrease in BALF[11]
ACW-SBGTNF-α mRNALPS-stimulated AEC-II cellsVariesSignificant Inhibition[11]

*ACW-SBG: Couplet Chinese medicines of Acacia catechu (L.f.) Willd and Scutellaria baicalensis Georgi

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Univestin® and its components on cytokine signaling.

Cell Culture and Stimulation
  • Cell Lines : Human peripheral blood monocytes (hPBMCs), human monocytic cell line THP-1, mouse macrophage cell line RAW 264.7, and alveolar epithelial type II cells (AEC-II) are commonly used.[3][11][15]

  • Stimulation : Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response and cytokine production in vitro.[3][11][15]

Measurement of Cytokine Production
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Supernatants from cell cultures are collected and analyzed for the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

  • Real-time Quantitative Reverse Transcription PCR (qRT-PCR) : To measure the gene expression of cytokines, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qPCR with primers specific for the target cytokine genes.[11]

Western Blot Analysis
  • Protein Extraction : Cells are lysed to extract total protein.

  • Electrophoresis and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies specific for target proteins (e.g., p-p65, IκBα, p-JAK, p-STAT) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Experimental_Workflow cluster_analysis Downstream Analysis Treatment Treatment with Univestin® + Inflammatory Stimulus (LPS) Harvest Harvest Cells and Supernatant Treatment->Harvest ELISA ELISA (Cytokine Protein Levels) Harvest->ELISA qRT_PCR qRT-PCR (Cytokine mRNA Levels) Harvest->qRT_PCR Western_Blot Western Blot (Signaling Protein Activation) Harvest->Western_Blot

Diagram 3: General Experimental Workflow for In Vitro Analysis.

Conclusion

Univestin® demonstrates significant potential as a modulator of cytokine signaling, with a well-defined mechanism of action that includes the dual inhibition of COX and LOX enzymes and the suppression of key pro-inflammatory signaling pathways such as NF-κB and JAK-STAT. The available data from preclinical studies consistently show a reduction in the production of major pro-inflammatory cytokines. For drug development professionals, Univestin® represents a compelling natural product-derived candidate for further investigation in the management of inflammatory conditions. Future research should focus on elucidating the precise molecular interactions of its bioactive components with signaling proteins and expanding the body of clinical evidence to support its therapeutic applications.

References

In-Vitro Characterization of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Upadacitinib (UP163), a selective Janus kinase 1 (JAK1) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular properties of this compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and provides visual representations of its mechanism of action and experimental workflows.

Executive Summary

Upadacitinib is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] In-vitro studies have demonstrated its high affinity for JAK1 and its functional ability to block downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This targeted mode of action underlies its therapeutic potential in various immune-mediated inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies characterizing the potency and selectivity of Upadacitinib.

Table 1: Biochemical and Cellular Potency of Upadacitinib against JAK Isoforms

Assay TypeTargetIC50 (µM)Reference
Enzymatic AssayJAK10.043[3][4]
JAK20.12[3][4]
JAK32.3[3][4]
TYK24.7[3][4]
Cellular Assay (Engineered Cell Lines)JAK10.014[5]
JAK20.593[5]
JAK31.860[6]
TYK22.715[6]

Table 2: In-Vitro Selectivity of Upadacitinib for JAK1

ComparisonSelectivity Fold (Cellular Assay)Reference
JAK1 vs JAK2~60[1][2]
JAK1 vs JAK3>100[1][2]

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. By selectively inhibiting JAK1, Upadacitinib effectively blocks the signaling of several pro-inflammatory cytokines that are dependent on this enzyme.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Cytokine_Receptor:r1 Binding JAK1 JAK1 Cytokine_Receptor:r3->JAK1 Recruitment & Activation JAK_other JAK2/3/TYK2 Cytokine_Receptor:r3->JAK_other STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK_other->STAT_inactive STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Figure 1: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize Upadacitinib are provided below.

JAK Enzymatic Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of Upadacitinib on the enzymatic activity of purified JAK isoforms.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a JAK enzyme. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When these two reagents are in close proximity on the phosphorylated substrate, a FRET (Förster Resonance Energy Transfer) signal is generated.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Upadacitinib in DMSO.

    • Dilute recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme in kinase buffer.

    • Dilute the biotinylated peptide substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the Upadacitinib dilution or DMSO (vehicle control).

    • Add 4 µL of the diluted JAK enzyme.

    • Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Signal Reading:

    • Incubate the plate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log of the Upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_UPA Prepare Upadacitinib dilutions Add_UPA Add Upadacitinib/Vehicle to plate Prep_UPA->Add_UPA Prep_Enzyme Prepare JAK enzyme solution Add_Enzyme Add JAK enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/ATP solution Add_Substrate Add Substrate/ATP to initiate Prep_Substrate->Add_Substrate Add_UPA->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate for 60 min at RT Add_Substrate->Incubate_Reaction Add_Detection Add HTRF detection reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate for 60 min at RT Add_Detection->Incubate_Detection Read_Plate Read plate on HTRF reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 value Calculate_Ratio->Determine_IC50

Figure 2: Experimental workflow for the HTRF-based JAK enzymatic kinase assay.
Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cells are stimulated with a specific cytokine in the presence of varying concentrations of Upadacitinib. The cells are then fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the level of STAT phosphorylation on a single-cell basis.

Protocol:

  • Cell Preparation:

    • Collect human whole blood or isolate PBMCs.

  • Inhibitor Treatment:

    • Pre-incubate the cells with a serial dilution of Upadacitinib or DMSO (vehicle control) for 30-60 minutes at 37°C.

  • Cytokine Stimulation:

    • Add a specific cytokine to induce STAT phosphorylation (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5).

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.

    • Permeabilize the cells with ice-cold methanol to allow antibody entry.

  • Staining:

    • Wash the cells to remove the methanol.

    • Stain the cells with a fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-AF647, anti-pSTAT5-PE).

    • Surface markers can be co-stained to identify specific cell populations.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Plot the MFI against the log of the Upadacitinib concentration to determine the IC50 value.

pSTAT_Flow_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_processing 2. Cell Processing cluster_staining 3. Staining cluster_analysis 4. Data Acquisition & Analysis Prep_Cells Prepare whole blood or PBMCs Treat_UPA Pre-incubate with Upadacitinib Prep_Cells->Treat_UPA Stimulate Stimulate with cytokine Treat_UPA->Stimulate Fix Fix cells Stimulate->Fix Permeabilize Permeabilize cells Fix->Permeabilize Stain Stain with anti-pSTAT antibody Permeabilize->Stain Acquire Acquire on flow cytometer Stain->Acquire Analyze Analyze MFI to determine IC50 Acquire->Analyze

Figure 3: Experimental workflow for the phospho-STAT flow cytometry assay.

Conclusion

The in-vitro characterization of Upadacitinib demonstrates its potent and selective inhibition of JAK1. The data summarized and the protocols detailed in this guide provide a comprehensive resource for the scientific community engaged in the study of JAK inhibitors and their application in inflammatory and autoimmune diseases. The high selectivity of Upadacitinib for JAK1 over other JAK family members, as evidenced by both biochemical and cellular assays, highlights its potential for a favorable therapeutic window.[1][2] Further research building upon these foundational in-vitro studies will continue to elucidate the full therapeutic potential of this compound.

References

Pharmacological Profile of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1][2] It is classified as a disease-modifying antirheumatic drug (DMARD) and is approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[2][3][4] This document provides a comprehensive technical overview of the pharmacological profile of Upadacitinib, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Upadacitinib exerts its therapeutic effects by selectively inhibiting JAK1, a member of the Janus kinase family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[6][7][8]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs.[6][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] These phosphorylated STATs form dimers, translocate to the cell nucleus, and modulate the expression of target genes, many of which are pro-inflammatory.[6][8][9]

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][9] By binding to the ATP-binding site within the kinase domain of JAK1, it blocks the phosphorylation and activation of downstream STATs.[8][9] This interference with the JAK-STAT cascade reduces the activity of key pro-inflammatory cytokines, such as IL-6 and IFNγ, thereby mitigating the pathological inflammation and immune responses characteristic of autoimmune diseases.[3][10][11] The selectivity for JAK1 is hypothesized to provide a favorable benefit-risk profile by minimizing effects associated with the inhibition of other JAK isoforms, such as hematologic abnormalities linked to JAK2 inhibition or certain immune effects linked to JAK3.[6][10][11]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK1_B JAK1 Receptor->JAK1_B STAT_A STAT JAK1_A->STAT_A 3. Phosphorylation STAT_B STAT JAK1_B->STAT_B STAT_dimer STAT Dimer (Phosphorylated) STAT_A->STAT_dimer STAT_B->STAT_dimer Gene Gene Transcription (Pro-inflammatory) STAT_dimer->Gene 4. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_A Inhibition Upadacitinib->JAK1_B

Upadacitinib Inhibition of the JAK-STAT Signaling Pathway.

Selectivity Profile

Upadacitinib's pharmacological activity is characterized by its greater selectivity for JAK1 over other JAK isoforms.[1][12] This selectivity has been quantified in both biochemical (enzymatic) and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

Assay Type Parameter JAK1 JAK2 JAK3 TYK2 Reference(s)
Enzymatic Assay IC₅₀ (nM) 43 120 2300 4700 [9]

| Cellular Assay | IC₅₀ (nM) | ~60x selective for JAK1 over JAK2 | >100x selective for JAK1 over JAK3 | - | - |[10][11] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Upadacitinib is significantly more potent in inhibiting JAK1 compared to JAK2, JAK3, and TYK2.[9] This selective inhibition of JAK1-dependent cytokine signaling is believed to be a key contributor to its therapeutic efficacy while potentially minimizing off-target effects.[10]

Pharmacokinetics

The pharmacokinetic profile of Upadacitinib has been characterized in healthy subjects and patient populations. It exhibits dose-proportional pharmacokinetics over the therapeutic range.[3][13]

Table 2: Summary of Upadacitinib Pharmacokinetic Parameters (Extended-Release Formulation)

Parameter Value Description Reference(s)
Absorption
Tₘₐₓ (Time to Peak Plasma Concentration) 2 - 4 hours Time to reach maximum drug concentration after oral administration. [7][9]
Food Effect No clinically relevant effect High-fat meals have a minor impact on exposure. [3][14]
Distribution
Plasma Protein Binding ~52% The fraction of drug bound to proteins in the blood plasma. [3][7]
Blood to Plasma Ratio 1.0 Indicates similar partitioning between plasma and blood cellular components. [3][15]
Volume of Distribution (Vd) ~294 L Apparent volume into which the drug is distributed to produce the observed plasma concentration. [3][16]
Metabolism
Primary Metabolic Pathway CYP3A4-mediated Primarily metabolized by the Cytochrome P450 3A4 enzyme. [3][7]
Minor Metabolic Pathway CYP2D6 Minor contribution to metabolism from the Cytochrome P450 2D6 enzyme. [3][7]
Active Metabolites None known The parent drug is the primary active moiety. [3][15]
Excretion
Elimination Half-Life (t₁/₂) 8 - 14 hours Time required for the drug concentration in the body to be reduced by half. [3][7]
Routes of Excretion Feces (~53%) and Urine (~43%) Primarily eliminated as unchanged drug in feces (38%) and urine (24%). [3][7][15]

| Steady State | Achieved within 4 days | Time to reach a stable concentration with once-daily dosing, with minimal accumulation. |[9][15] |

Pharmacodynamics

Upadacitinib demonstrates a concentration-dependent inhibition of JAK1-mediated signaling pathways in vivo.[9] This has been assessed by measuring the phosphorylation of STAT proteins following cytokine stimulation in ex vivo samples from clinical trial participants. Specifically, Upadacitinib has been shown to reversibly inhibit IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation.[9] The maximum inhibition of STAT phosphorylation coincides with the maximum plasma concentration of the drug, and levels return toward baseline by the end of the dosing interval, consistent with its half-life.[9]

Drug Interactions

Upadacitinib's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme.[13][17]

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration significantly increases Upadacitinib exposure.[7][17] Dose adjustments may be necessary.[18]

  • Strong CYP3A4 Inducers (e.g., rifampin): Co-administration significantly decreases Upadacitinib exposure, which may lead to reduced therapeutic benefit.[17][18] Concomitant use is generally not recommended.[18]

  • Other Medications : Upadacitinib does not have a clinically relevant effect on the pharmacokinetics of substrates for various CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or common concomitant medications like methotrexate.[9][15]

Upadacitinib_Oral Oral Upadacitinib Upadacitinib_Plasma Upadacitinib (in Plasma) Upadacitinib_Oral->Upadacitinib_Plasma Absorption Excretion Excretion (Urine & Feces) Upadacitinib_Plasma->Excretion Unchanged Drug CYP3A4 CYP3A4 (Major) Upadacitinib_Plasma->CYP3A4 Metabolism CYP2D6 CYP2D6 (Minor) Upadacitinib_Plasma->CYP2D6 Metabolism Metabolites Metabolites Metabolites->Excretion CYP3A4->Metabolites CYP2D6->Metabolites Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibit Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induce A 1. Cell Incubation (Whole Blood + Upadacitinib) B 2. Cytokine Stimulation (e.g., IL-6) A->B C 3. Fix & Permeabilize Cells B->C D 4. Intracellular Staining (Anti-pSTAT Antibody) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation (Calculate IC₅₀) E->F

References

The Impact of Upadacitinib (Formerly Postulated as UP163) on Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a selective and reversible Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1] Its efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in transducing signals for numerous pro-inflammatory cytokines.[2] This technical guide provides an in-depth overview of the mechanism of action of upadacitinib, its impact on various inflammatory disease models, and detailed experimental protocols for its evaluation. It is presumed that the query for "UP163" was a reference to this compound.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal intracellular signaling cascade that transmits signals from a wide array of cytokines and interferons, playing a key role in regulating immune responses.[2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] Upadacitinib functions as an ATP-competitive inhibitor of JAKs, with a high selectivity for JAK1.[3][4] By binding to the ATP-binding site of the kinase domain, upadacitinib blocks the phosphorylation of JAKs, which in turn prevents the phosphorylation and activation of STATs.[2] This disruption of the JAK-STAT signaling cascade inhibits the biological effects of numerous pro-inflammatory cytokines.[2]

Upadacitinib's selectivity for JAK1 is thought to contribute to a favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data on the inhibitory activity of upadacitinib in various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by Upadacitinib [6][7]

Janus Kinase IsoformIC50 (nM)
JAK143 - 47
JAK2109 - 120
JAK32100 - 2300
TYK24700

IC50 (Half-maximal inhibitory concentration) values represent the concentration of upadacitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform in a cell-free assay.

Table 2: Cellular Inhibition of JAK Isoforms by Upadacitinib [8]

Target Cell Line/SystemCytokine StimulusMeasured EndpointIC50 (nM)JAK Selectivity
Engineered Ba/F3 cells-Proliferation14JAK1
Engineered Ba/F3 cells-Proliferation593JAK2
Engineered Ba/F3 cells-Proliferation1820JAK3
Engineered Ba/F3 cells-Proliferation2715TYK2
Human LeukocytesIL-6pSTAT3Potent InhibitionJAK1-dependent
Human LeukocytesIL-7pSTAT5Less Potent InhibitionJAK1/3-dependent
Human LeukocytesErythropoietinpSTAT5Weak InhibitionJAK2-dependent

These cellular assays demonstrate the functional selectivity of upadacitinib for JAK1-mediated signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of upadacitinib.

In Vitro Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the in vitro enzymatic inhibition of JAK isoforms by upadacitinib.

Principle: This is a competitive binding assay that measures the phosphorylation of a substrate peptide by a JAK enzyme. The detection is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody and a d2-labeled streptavidin that binds to a biotinylated substrate.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant JAK enzyme, biotinylated substrate peptide, ATP, and a serial dilution of upadacitinib.

  • Kinase Reaction: In a low-volume 384-well microplate, combine the JAK enzyme, substrate peptide, and upadacitinib (or vehicle control).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the HTRF detection reagents (anti-phospho-substrate antibody-Europium cryptate and streptavidin-d2).

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of upadacitinib to determine the IC50 value using a non-linear regression model.[2]

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of upadacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cells are stimulated with a specific cytokine in the presence or absence of upadacitinib. The cells are then fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies that specifically recognize the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the fluorescence intensity of the phospho-STAT signal on a single-cell level.

General Protocol:

  • Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors.

  • Compound Incubation: Pre-incubate the cells with a serial dilution of upadacitinib or vehicle control for a specified time.

  • Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, IL-4 for JAK1/3, or GM-CSF for JAK2) to stimulate the cells for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., methanol).

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the upadacitinib concentration to determine the IC50 in a cellular context.[2]

In Vivo Rodent Models of Arthritis

1. Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established model of rheumatoid arthritis characterized by a robust and rapid onset of inflammation and bone resorption.[5]

General Protocol:

  • Induction: Induce arthritis in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

  • Treatment: Begin oral administration of upadacitinib or vehicle control at the first signs of disease (typically around day 7-10 post-induction) and continue daily for a specified duration.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor and score paw swelling and erythema daily or every other day.

    • Histopathology: At the end of the study, collect joints for histological evaluation of synovial inflammation, cartilage damage, and bone erosion.[8][9]

2. Mouse Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.[5]

General Protocol:

  • Animals: Typically use DBA/1 mice.[5]

  • Induction: Administer a primary immunization of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[10][11]

  • Treatment: Initiate oral dosing with upadacitinib or vehicle control at a specified time point relative to immunization (e.g., prophylactically before disease onset or therapeutically after disease onset).

  • Efficacy Assessment:

    • Clinical Signs: Monitor and score joint inflammation, erythema, and swelling.[5]

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_A JAK1 Receptor->JAK1_A Activates JAK1_B JAK1 Receptor->JAK1_B Activates STAT_A STAT JAK1_A->STAT_A Phosphorylates STAT_B STAT JAK1_B->STAT_B Phosphorylates Upadacitinib Upadacitinib Upadacitinib->JAK1_A Inhibits (ATP Competition) Upadacitinib->JAK1_B Inhibits (ATP Competition) pSTAT_A pSTAT pSTAT_B pSTAT pSTAT_Dimer pSTAT Dimer pSTAT_A->pSTAT_Dimer pSTAT_B->pSTAT_Dimer DNA DNA pSTAT_Dimer->DNA Translocates & Binds Gene Inflammatory Gene Transcription DNA->Gene

Caption: JAK-STAT Signaling Pathway Inhibition by Upadacitinib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic HTRF Kinase Assay (IC50 Determination) Cellular Phospho-STAT Flow Cytometry (Cellular IC50) Enzymatic->Cellular Confirms Cellular Activity Model Rodent Arthritis Model (AIA or CIA) Cellular->Model Informs In Vivo Dosing Treatment Upadacitinib Dosing Model->Treatment Assessment Efficacy Assessment (Clinical Scores, Histology) Treatment->Assessment

Caption: Preclinical Evaluation Workflow for Upadacitinib.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that effectively modulates the signaling of numerous pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the JAK-STAT pathway, has been well-characterized through a variety of in vitro and in vivo models of inflammatory diseases. The quantitative data on its inhibitory potency and selectivity, combined with its demonstrated efficacy in preclinical models, provide a strong rationale for its therapeutic use in a range of immune-mediated inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and understanding of upadacitinib and other novel immunomodulatory compounds.

References

A Technical Guide to the JAK1 Selectivity of Upadacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Upadacitinib (ABT-494) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[2][5] By selectively inhibiting JAK1, upadacitinib modulates the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, thereby reducing the activity of pro-inflammatory cytokines.[2][6] This selectivity is hypothesized to provide a more favorable benefit-risk profile compared to pan-JAK inhibitors by minimizing effects associated with the inhibition of other JAK isoforms, such as hematologic abnormalities linked to JAK2 inhibition and immunosuppression linked to JAK3 inhibition.[1][2][3]

Quantitative Data on Upadacitinib Selectivity

The selectivity of upadacitinib has been quantified in various assays, demonstrating its preferential inhibition of JAK1. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Inhibition of JAK Isoforms by Upadacitinib

Kinase TargetIC50 (µM)
JAK10.043
JAK20.12
JAK32.3
TYK24.7
Data sourced from enzymatic assays.[7]

Table 2: Cellular Selectivity of Upadacitinib

ComparisonFold Selectivity
JAK1 vs JAK2~60
JAK1 vs JAK3>100
Data derived from cellular assays.[1][3]

Table 3: Comparative IC50 Values for STAT Phosphorylation Inhibition

Cytokine-Induced PathwayTargetUpadacitinib IC50 (nM)Tofacitinib IC50 (nM)
IL-6-induced pSTAT3JAK160.7119
IL-7-induced pSTAT5JAK1/JAK312579.1
Data from ex vivo studies in human whole blood.[8]

Experimental Protocols

The determination of JAK1 selectivity for upadacitinib involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A suitable peptide substrate for each kinase.

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

    • Upadacitinib, serially diluted.

    • Multi-well plates.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of upadacitinib in DMSO and then dilute into the kinase assay buffer.

    • Reaction Setup: In a multi-well plate, add the assay buffer, the specific JAK enzyme, and the upadacitinib solution. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Detection: Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection system. The light output is proportional to the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of upadacitinib. Determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Phosphorylation Assay (Target Engagement Assay)

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

  • Materials:

    • Human cell lines (e.g., engineered cell lines or peripheral blood mononuclear cells).

    • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3).

    • Upadacitinib, serially diluted.

    • Cell culture medium.

    • Fixation and permeabilization buffers.

    • Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Cell Preparation: Culture and harvest cells, ensuring high viability.

    • Compound Incubation: Pre-incubate the cells with various concentrations of upadacitinib for a defined period.

    • Cytokine Stimulation: Add the specific cytokine to the cell suspension to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

    • Fixation and Permeabilization: Stop the stimulation by fixing the cells with a suitable fixation buffer, followed by permeabilization to allow antibody entry.

    • Staining: Stain the cells with fluorescently labeled antibodies specific to the phosphorylated STAT proteins.

    • Flow Cytometry Analysis: Acquire data on a flow cytometer to measure the level of STAT phosphorylation in cell populations treated with different concentrations of upadacitinib.

    • Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the log of the upadacitinib concentration.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_A JAK1 Receptor->JAK1_A Activates JAK1_B JAK1 Receptor->JAK1_B STAT STAT Receptor->STAT Recruits JAK1_A->Receptor Phosphorylates JAK1_A->JAK1_B Trans-phosphorylation JAK1_A->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription Promotes Nucleus->Transcription Upadacitinib Upadacitinib Upadacitinib->JAK1_A Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib on JAK1.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Inhibitor_Workflow Compound Compound Dilution (Upadacitinib) Assay_Setup Assay Setup (Kinase, Substrate, ATP) Compound->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for determining the IC50 and selectivity of a kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols for UP163 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UP163 is a potent and selective inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1. By blocking the JAK-STAT signaling pathway, this compound effectively modulates the cellular response to a variety of cytokines and growth factors implicated in inflammatory and autoimmune diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and mechanism of action.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound functions as an ATP-competitive inhibitor of JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately preventing the transcription of target genes involved in inflammatory responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene Transcription STAT_active->Gene Nuclear Translocation This compound This compound This compound->JAK Inhibition Experimental_Workflow A Prepare Human T-cells (1x10^6 cells/mL) C Add cells and this compound to 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate for 1 hour at 37°C C->D E Stimulate with IL-6 (100 ng/mL) D->E F Incubate for 15 minutes at 37°C E->F G Fix and permeabilize cells F->G H Stain with anti-pSTAT3 antibody G->H I Analyze by Flow Cytometry H->I J Calculate % inhibition and determine IC50 I->J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UP163, chemically known as Upadacitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, playing a key role in immune responses, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of JAK1, thereby preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This action blocks the nuclear translocation of STAT dimers and subsequent modulation of target gene expression.[4] These application notes provide recommended dosage guidelines and detailed protocols for the in-vitro use of this compound.

Recommended Dosage for In-Vitro Studies

The optimal concentration of this compound for in-vitro studies is dependent on the specific cell type, assay duration, and the particular endpoint being measured. The following table summarizes key quantitative data to guide dose selection. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Table 1: In-Vitro Inhibitory Activity and Cellular Effects of this compound (Upadacitinib)

ParameterValueAssay SystemReference
Biochemical IC50
JAK143 nM - 47 nMCell-free enzymatic assay[1][2]
JAK2109 nM - 120 nMCell-free enzymatic assay[4][5]
JAK32.1 µM - 2.3 µMCell-free enzymatic assay[4][5]
TYK24.7 µMCell-free enzymatic assay[4]
Cellular IC50
JAK114 nMEngineered cell line[1]
JAK2593 nMEngineered cell line[1]
JAK31860 µMEngineered cell line[1]
TYK22715 µMEngineered cell line[1]
Cellular Effects
Inhibition of IL-6 induced STAT3 phosphorylation9 - 13 nMHuman leukocytes[6]
Inhibition of IL-2 induced STAT5 phosphorylation9 - 13 nMHuman leukocytes[6]
Inhibition of EPO induced STAT5 phosphorylation628 nMHuman leukocytes[6]
Inhibition of Lymphocyte Proliferation (IC50 based on CD25 expression)14.9 nMHuman PBMCs[7]
Induction of ApoptosisSignificant increase at 10 µMFreshly activated human PBMCs[7]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Based on the data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays exploring the inhibitory effects of this compound on JAK1-mediated signaling. For studies on other JAK isoforms or for observing cytotoxic effects, higher concentrations may be necessary.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and to design relevant experiments, it is crucial to visualize the targeted signaling pathway and the general experimental workflow.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 Receptor->JAK1_1 JAK1_2 JAK1 Receptor->JAK1_2 STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1_1->Receptor JAK1_1->STAT_inactive 5. STAT Phosphorylation JAK1_2->Receptor JAK1_2->STAT_inactive STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation This compound This compound (Upadacitinib) This compound->JAK1_1 Inhibition This compound->JAK1_2 Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription Regulation

Caption: Figure 1: The JAK-STAT Signaling Pathway and this compound Inhibition.

Experimental_Workflow Figure 2: General In-Vitro Experimental Workflow for this compound start Start: Cell Culture prep Prepare this compound Stock Solution (e.g., in DMSO) start->prep seeding Seed Cells in appropriate plates start->seeding treatment Treat cells with varying concentrations of this compound prep->treatment seeding->treatment incubation Incubate for desired duration treatment->incubation assay Perform specific assay incubation->assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability Cell Health western Western Blot for p-STAT, total STAT, etc. assay->western Signaling qpcr qPCR for target gene expression assay->qpcr Gene Expression apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) assay->apoptosis Cell Fate data Data Acquisition & Analysis viability->data western->data qpcr->data apoptosis->data end End data->end

Caption: Figure 2: General In-Vitro Experimental Workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[5] Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (e.g., MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-STAT Analysis

This protocol assesses the inhibitory effect of this compound on the JAK-STAT signaling pathway.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.

Quantitative PCR (qPCR) for Target Gene Expression

This protocol measures the effect of this compound on the expression of downstream target genes of the JAK-STAT pathway.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a suitable duration (e.g., 6-24 hours) to allow for changes in gene expression.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene(s), and a housekeeping gene (for normalization), and a suitable qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always consult the relevant product datasheets and safety information before handling any chemical reagents.

References

Upadacitinib: A Guide to Dissolution and Storage Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate preparation and storage of investigational compounds are paramount to ensure experimental reproducibility and the integrity of results. This document provides detailed application notes and protocols for the dissolution and storage of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor.

Upadacitinib is a key therapeutic agent in the study of autoimmune and inflammatory diseases.[1][2][3] Proper handling of this compound is crucial for maintaining its biological activity and ensuring the validity of in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Upadacitinib is presented in Table 1. This information is essential for calculating appropriate concentrations and understanding the compound's behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₇H₁₉F₃N₆O[1][4][5]
Molecular Weight 380.4 g/mol [1][2][4]
Appearance White to off-white crystalline powder[3][6]
Storage (Solid) -20°C[4]
Stability (Solid) ≥ 4 years at -20°C[4]

Dissolution Protocols

Upadacitinib exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[4][6] The choice of solvent and dissolution method is critical for preparing stock solutions and subsequent experimental dilutions.

In Vitro Applications

For most cell-based assays and in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Protocol for Preparing a 100 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of Upadacitinib powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 38.04 mg of Upadacitinib in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

For aqueous working solutions, it is recommended to first dissolve Upadacitinib in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] It is important to note that aqueous solutions of Upadacitinib are not recommended for storage for more than one day.[4]

In Vivo Applications

For animal studies, the formulation of Upadacitinib requires careful consideration of the administration route and vehicle compatibility. A common approach involves a multi-component solvent system to ensure solubility and bioavailability.

Example Protocol for an Oral Gavage Formulation:

  • Initial Dissolution: Dissolve Upadacitinib in a small volume of DMSO (e.g., 5-10% of the final volume).[5]

  • Vehicle Addition: Sequentially add other components of the vehicle, such as PEG300 (e.g., 40%), Tween-80 (e.g., 5%), and finally saline (e.g., 45-50%), with thorough mixing after each addition.[5]

  • Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration.

  • Administration: The formulation should be prepared fresh before each administration and administered via oral gavage.

Solubility and Storage Summary

The following table summarizes the solubility and recommended storage conditions for Upadacitinib in various solvents.

SolventSolubilityStorage of Stock SolutionReference
DMSO ≥ 100 mg/mL (262.90 mM)-20°C (1 year) or -80°C (2 years)[5]
Dimethyl Formamide ~30 mg/mL-20°C[4]
Ethanol Soluble to 50 mM-20°C
Aqueous Buffers Sparingly solubleNot recommended for more than one day[4]
1:1 DMSO:PBS (pH 7.2) ~0.50 mg/mLNot recommended for more than one day[4]

Experimental Workflow: Inhibition of STAT Phosphorylation

Upadacitinib functions as a selective JAK1 inhibitor, thereby blocking the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] A common method to assess its activity is to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Protocol for Assessing Inhibition of IL-6-induced STAT3 Phosphorylation:

  • Cell Culture: Plate a suitable cell line (e.g., human leukocytes) in appropriate growth media and culture until they reach the desired confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of Upadacitinib (prepared by diluting the DMSO stock solution in cell culture media) for a specified period (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a pro-inflammatory cytokine that signals through the JAK1 pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting or ELISA: Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates by Western blotting or a specific ELISA kit.

  • Data Analysis: Quantify the band intensities (for Western blotting) or absorbance values (for ELISA) and normalize the p-STAT3 signal to the total STAT3 signal. Calculate the IC₅₀ value of Upadacitinib for the inhibition of STAT3 phosphorylation.

Visual Protocols and Pathways

To facilitate a clearer understanding of the protocols and the mechanism of action, the following diagrams are provided.

G cluster_dissolution Upadacitinib Dissolution Workflow weigh Weigh Upadacitinib Powder add_dmso Add DMSO to desired concentration weigh->add_dmso Calculate volume vortex Vortex and/or sonicate until dissolved add_dmso->vortex filter Sterile filter (0.22 µm) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated Upadacitinib stock solution in DMSO.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition by Upadacitinib cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene upadacitinib Upadacitinib upadacitinib->jak1 Inhibition

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and downstream signaling.

References

Application Notes and Protocols: Upadacitinib in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a selective and reversible Janus kinase (JAK) inhibitor, is an oral therapeutic agent approved for the treatment of moderate to severe rheumatoid arthritis (RA).[1][2] It has demonstrated efficacy in patients who have had an inadequate response to methotrexate and/or biologic disease-modifying antirheumatic drugs (DMARDs).[2][3] These application notes provide a comprehensive overview of the mechanism of action of Upadacitinib, its effects on key signaling pathways and cytokine profiles in RA, and detailed protocols for relevant in vitro and in vivo experimental models.

Mechanism of Action

Upadacitinib selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous pro-inflammatory cytokines that are central to the pathogenesis of rheumatoid arthritis.[4][5][6] By inhibiting JAK1, Upadacitinib modulates the inflammatory cascade driven by these cytokines.[1]

The pathogenesis of RA involves a complex interplay of immune cells and inflammatory mediators.[7] Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-7 (IL-7), and Interferon-gamma (IFN-γ) bind to their respective receptors on immune cells, leading to the activation of JAKs.[3][5] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus and induce the transcription of genes involved in inflammation, cell proliferation, and immune responses.[4] Upadacitinib's inhibition of JAK1 disrupts this signaling cascade, thereby reducing the production of inflammatory mediators and ameliorating the signs and symptoms of RA.[1]

Key Signaling Pathways in Rheumatoid Arthritis

Several signaling pathways are aberrantly activated in rheumatoid arthritis, contributing to chronic inflammation and joint destruction.[4][8] Upadacitinib primarily targets the JAK-STAT pathway, but its downstream effects can influence other interconnected pathways.

  • JAK-STAT Pathway: This is a critical pathway for cytokine signaling in RA.[4][5] Overactivation of this pathway leads to the expression of inflammatory molecules that perpetuate the disease.[4]

  • PI3K-AKT Pathway: This pathway is involved in cell proliferation, survival, and angiogenesis, all of which are dysregulated in the RA synovium.[4][8]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates the expression of multiple genes involved in inflammation and cartilage destruction in RA.[8]

Below is a diagram illustrating the central role of the JAK-STAT pathway in RA and the point of intervention for Upadacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Leads to

Upadacitinib inhibits the JAK-STAT signaling pathway.

Quantitative Data from Clinical Trials

The efficacy of Upadacitinib in treating rheumatoid arthritis has been demonstrated in several Phase 3 clinical trials, collectively known as the SELECT program.[2][9] The UPHOLD observational study provides real-world evidence of its effectiveness.[10][11]

Table 1: Efficacy of Upadacitinib in the SELECT-MONOTHERAPY Trial [9]

Endpoint (Week 14)Upadacitinib 15 mgUpadacitinib 30 mgMethotrexate
ACR20 Response 68%71%41%
ACR50 Response 42%52%21%
ACR70 Response 23%33%7%
Low Disease Activity (DAS28-CRP <3.2) 45%53%19%
Clinical Remission (DAS28-CRP <2.6) 28%41%8%

Table 2: Real-World Effectiveness from the UPHOLD Study (6 Months) [10][11]

Endpoint (6 Months)Percentage of Patients
DAS28-CRP Remission (<2.6) 46.5%
DAS28-CRP Low Disease Activity (≤3.2) Not explicitly stated, but remission rates are a subset.

Experimental Protocols

In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol is designed to assess the inhibitory activity of Upadacitinib on cytokine-induced STAT phosphorylation in primary human cells.

Materials:

  • Primary human T-cells or fibroblast-like synoviocytes (FLS) from RA patients

  • Upadacitinib

  • Recombinant human IL-6

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization buffer

  • Phospho-specific antibodies (e.g., anti-pSTAT3)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture primary T-cells or FLS in appropriate medium.

  • Drug Treatment: Pre-incubate cells with varying concentrations of Upadacitinib or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-6 for 15-30 minutes.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

  • Staining: Stain the cells with a fluorescently labeled anti-pSTAT3 antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the levels of pSTAT3.

  • Data Analysis: Determine the IC50 value of Upadacitinib for the inhibition of IL-6-induced STAT3 phosphorylation.

In_Vitro_Workflow Cell_Culture 1. Culture primary cells Drug_Treatment 2. Treat with Upadacitinib Cell_Culture->Drug_Treatment Cytokine_Stimulation 3. Stimulate with IL-6 Drug_Treatment->Cytokine_Stimulation Fix_Perm 4. Fix and Permeabilize Cytokine_Stimulation->Fix_Perm Staining 5. Stain for pSTAT Fix_Perm->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Determine IC50 Flow_Cytometry->Data_Analysis

Workflow for in vitro STAT phosphorylation assay.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Upadacitinib

  • Vehicle control (e.g., 0.5% methylcellulose)

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of bovine type II collagen emulsified with IFA.

  • Drug Administration:

    • Begin oral administration of Upadacitinib or vehicle control daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.

  • Clinical Assessment:

    • Monitor the mice regularly for signs of arthritis, including paw swelling and joint inflammation.

    • Score the severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).

  • Histopathological Analysis:

    • At the end of the study, sacrifice the mice and collect the joints.

    • Perform histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Cytokine Analysis:

    • Collect serum or joint tissue homogenates to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

Effect on Cytokine Profile

Rheumatoid arthritis is characterized by an imbalance of pro-inflammatory and anti-inflammatory cytokines.[12] Key pro-inflammatory cytokines elevated in RA include TNF-α, IL-6, IL-1β, and IL-17.[12][13][14] Upadacitinib, by inhibiting JAK1-dependent signaling, effectively reduces the levels of several of these key inflammatory cytokines.[3] Studies have shown that treatment with JAK inhibitors can lead to a significant reduction in circulating levels of IL-6 and other inflammatory markers.[15]

Table 3: Key Cytokines in Rheumatoid Arthritis and the Impact of JAK Inhibition

CytokineRole in RA PathogenesisEffect of Upadacitinib (JAK1 Inhibition)
TNF-α A central mediator of inflammation and joint destruction.[5][7]Indirectly reduced through modulation of the inflammatory cascade.
IL-6 Promotes systemic inflammation, acute-phase response, and B-cell differentiation.[14][16]Directly inhibited as its signaling is JAK1-dependent.[3]
IL-1β Contributes to inflammation and cartilage degradation.[14]Signaling can be modulated by JAK inhibition.
IL-17 Produced by Th17 cells, it promotes inflammation and bone erosion.[7][12]Signaling is partially dependent on JAK pathways.
IFN-γ A key Th1 cytokine that activates macrophages and promotes inflammation.[5]Signaling is JAK1/JAK2 dependent and is inhibited.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that has demonstrated significant efficacy in the treatment of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, leads to a broad suppression of the inflammatory processes that drive RA. The provided protocols offer a framework for researchers to investigate the effects of Upadacitinib and other JAK inhibitors in preclinical models of rheumatoid arthritis. Further research into the nuanced effects of selective JAK inhibition will continue to advance our understanding and treatment of this complex autoimmune disease.

References

Application Notes and Protocols for Studying Crohn's Disease Mechanisms Using Upadacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. The pathogenesis of Crohn's disease is complex and involves a dysregulated immune response, genetic predisposition, and environmental factors. A key signaling pathway implicated in the inflammatory cascade is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] Cytokines play a pivotal role in driving the inflammation seen in Crohn's disease, and their signaling is largely mediated through the JAK-STAT pathway.[3][4] Upadacitinib (RINVOQ®) is an oral, selective Janus kinase 1 (JAK1) inhibitor that has shown efficacy in the treatment of moderately to severely active Crohn's disease.[1][5][6] By selectively targeting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathophysiology of Crohn's disease.[7][8] These application notes provide a comprehensive overview of the use of Upadacitinib as a tool to investigate Crohn's disease mechanisms, complete with detailed protocols for in vitro and in vivo studies.

Mechanism of Action of Upadacitinib

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAK1.[5][9] By binding to the ATP-binding site of the kinase domain of JAK1, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[9] This blockade of the JAK-STAT signaling cascade ultimately inhibits the expression of pro-inflammatory genes.[1]

The selectivity of Upadacitinib for JAK1 is a key feature of its mechanism. In vitro studies have demonstrated its higher potency for JAK1 compared to other JAK family members, namely JAK2, JAK3, and TYK2.[5][7] This selectivity is thought to contribute to its therapeutic effect while potentially minimizing off-target effects associated with broader JAK inhibition.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Upadacitinib on JAK Isoforms
JAK IsoformIC50 (nM)Cellular Assay Selectivity (fold vs JAK1)
JAK1 43-
JAK2 120~60
JAK3 2300>100
TYK2 4700>100

Data compiled from enzymatic and cellular assays.[5][7][8]

Table 2: Effect of Upadacitinib on Cytokine-Induced STAT Phosphorylation
CytokineJAK DependencyMeasured Phospho-STATIn Vitro Inhibition by Upadacitinib
IL-6 JAK1/JAK2pSTAT3Potent Inhibition
IFN-γ JAK1/JAK2pSTAT1Potent Inhibition
IL-2 JAK1/JAK3pSTAT5Potent Inhibition
IL-7 JAK1/JAK3pSTAT5Moderate Inhibition
Erythropoietin (EPO) JAK2pSTAT5Weak Inhibition

This table summarizes the inhibitory effects of Upadacitinib on the signaling of key cytokines.[5][7]

Table 3: Clinical Efficacy of Upadacitinib in Moderate-to-Severe Crohn's Disease (Phase 3 Induction Trials)
OutcomeUpadacitinib 45 mg QD (12 weeks)Placebo (12 weeks)
Clinical Remission 49.5%29.1%
Endoscopic Response 45.5%13.1%

Data from the U-EXCEL clinical trial.[10]

Experimental Protocols

Protocol 1: In Vitro JAK1 Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib for JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly(GT)-biotin substrate)

  • Upadacitinib

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • HTRF detection reagents (e.g., Streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with europium cryptate)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of Upadacitinib in DMSO.

  • Add 5 µL of the Upadacitinib dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK1 enzyme and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the detection reagents.

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of Upadacitinib to determine the IC50 value.[9]

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Recombinant human cytokines (e.g., IL-6, IFN-γ)

  • Upadacitinib

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorescently labeled antibodies against phospho-STAT proteins (e.g., Alexa Fluor 647 anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Pre-incubate the cells with various concentrations of Upadacitinib or DMSO for 1 hour at 37°C.

  • Stimulate the cells with the respective cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes at 37°C.

  • Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire data on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the different treatment groups. Calculate the percentage of inhibition relative to the cytokine-stimulated control.[9]

Protocol 3: In Vivo Efficacy in a Murine Model of Colitis (e.g., DSS-induced colitis)

Objective: To evaluate the therapeutic efficacy of Upadacitinib in a preclinical model of inflammatory bowel disease.

Materials:

  • 6-8 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS)

  • Upadacitinib

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Animal balance

  • Calipers for colon length measurement

  • Histology supplies

Procedure:

  • Induce colitis by administering 2-3% DSS in the drinking water for 5-7 days.

  • Randomly assign mice to treatment groups: vehicle control and Upadacitinib (e.g., 1-10 mg/kg).

  • Administer Upadacitinib or vehicle daily via oral gavage, starting on day 3 or 4 of DSS administration.

  • Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

  • At the end of the study (e.g., day 8-10), euthanize the mice.

  • Collect the colon and measure its length.

  • Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis.

  • Data Analysis: Compare the DAI scores, body weight changes, and colon lengths between the treatment groups. Score the histological sections for inflammation severity and tissue damage.

Mandatory Visualizations

G Upadacitinib's Mechanism of Action in Crohn's Disease cluster_nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 Activates jak_other Other JAKs (JAK2, JAK3, TYK2) receptor->jak_other stat STAT jak1->stat Phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Pro-inflammatory genes) inflammation Inflammation gene->inflammation upadacitinib Upadacitinib upadacitinib->jak1 Inhibits

Caption: Mechanism of Upadacitinib in inhibiting the JAK-STAT signaling pathway.

G Experimental Workflow: In Vitro STAT Phosphorylation Assay isolate_pmbc Isolate PBMCs from whole blood pre_incubate Pre-incubate cells with Upadacitinib or Vehicle isolate_pmbc->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-6) pre_incubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with fluorescent anti-pSTAT antibody fix_perm->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Data Analysis: Determine % inhibition of pSTAT MFI flow_cytometry->data_analysis

Caption: Workflow for assessing Upadacitinib's effect on STAT phosphorylation.

G Logical Relationship: Upadacitinib's Therapeutic Rationale crohns Crohn's Disease Pathophysiology cytokines Increased Pro-inflammatory Cytokine Signaling crohns->cytokines jak_stat Hyperactivation of JAK-STAT Pathway cytokines->jak_stat inflammation Chronic Intestinal Inflammation jak_stat->inflammation upadacitinib Upadacitinib jak1_inhibition Selective JAK1 Inhibition upadacitinib->jak1_inhibition Leads to jak1_inhibition->jak_stat Targets reduced_signaling Reduced Cytokine Signaling jak1_inhibition->reduced_signaling Results in reduced_inflammation Reduced Inflammation and Symptom Improvement reduced_signaling->reduced_inflammation Causes

Caption: Rationale for Upadacitinib's use in Crohn's disease treatment.

References

Application Notes and Protocols: Upadacitinib as a Tool for Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by eczematous lesions and intense pruritus. Its complex pathophysiology involves a interplay of genetic predisposition, epidermal barrier dysfunction, and dysregulated immune responses, primarily driven by T-helper 2 (Th2) cytokines. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of moderate-to-severe AD.[1][2] By targeting the JAK-STAT signaling pathway, Upadacitinib effectively modulates the activity of key pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis.[3] These application notes provide a comprehensive overview of Upadacitinib's mechanism of action, summarize key efficacy data, and offer detailed protocols for its use in preclinical atopic dermatitis research.

Disclaimer: The compound "UP163" referenced in the initial request does not correspond to a known entity in the context of atopic dermatitis research based on available scientific literature. It is presumed to be a typographical error, and this document will focus on Upadacitinib , a well-characterized and clinically relevant JAK inhibitor for atopic dermatitis.

Mechanism of Action

Upadacitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1).[2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3] In atopic dermatitis, cytokines such as interleukin-4 (IL-4), IL-13, IL-31, and interferon-gamma (IFN-γ) play pivotal roles in driving the inflammatory process, and their signaling is mediated through JAKs.[3] By selectively inhibiting JAK1, Upadacitinib disrupts the signaling of these key cytokines, thereby reducing inflammation, alleviating pruritus, and improving skin barrier function.[3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 Receptor Cytokine Receptor IL-4->Receptor IL-13 IL-13 IL-13->Receptor IL-31 IL-31 IL-31->Receptor IFN-γ IFN-γ IFN-γ->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates Gene Gene Transcription STAT->Gene translocates to nucleus Upadacitinib Upadacitinib Upadacitinib->JAK1 inhibits Inflammation Inflammation Pruritus Barrier Dysfunction Gene->Inflammation leads to

Caption: Mechanism of Action of Upadacitinib in Atopic Dermatitis.

Efficacy of Upadacitinib in Atopic Dermatitis

Clinical trials have demonstrated the robust efficacy of Upadacitinib in treating moderate-to-severe atopic dermatitis. Key endpoints in these studies include the Eczema Area and Severity Index (EASI), which measures the extent and severity of skin lesions, and the Investigator's Global Assessment (IGA) for AD, a scale that provides an overall assessment of disease severity.

Table 1: Summary of Upadacitinib Efficacy in Monotherapy (Measure Up 1 & 2 Trials)

EndpointUpadacitinib 15 mg (Week 52)Upadacitinib 30 mg (Week 52)
EASI-75 Achievement 82.0% (Measure Up 1) 79.1% (Measure Up 2)84.9% (Measure Up 1) 84.3% (Measure Up 2)
vIGA-AD 0/1 Achievement 59.2% (Measure Up 1) 52.6% (Measure Up 2)62.5% (Measure Up 1) 65.1% (Measure Up 2)

Table 2: Summary of Upadacitinib Efficacy in Combination with Topical Corticosteroids (AD Up Trial) [2]

EndpointUpadacitinib 15 mg + TCS (Week 16)Upadacitinib 30 mg + TCS (Week 16)Placebo + TCS (Week 16)
EASI-75 Achievement 65%77%26%
vIGA-AD 0/1 Achievement 40%59%11%

Experimental Protocols

In Vitro Model: Cytokine-Stimulated Human Keratinocytes

This protocol describes an in vitro model to assess the effect of Upadacitinib on inflammatory responses in human keratinocytes, a key cell type in the epidermis.

Objective: To evaluate the ability of Upadacitinib to inhibit the production of pro-inflammatory chemokines by human keratinocytes stimulated with a cytokine cocktail relevant to atopic dermatitis.

Materials:

  • Primary Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium (KGM)

  • Recombinant Human IL-4, IL-13, and TNF-α

  • Upadacitinib (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for TARC/CCL17 and MDC/CCL22

Procedure:

  • Cell Culture: Culture HEKa cells in KGM according to the supplier's instructions. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-treatment: One hour prior to cytokine stimulation, replace the medium with fresh KGM containing various concentrations of Upadacitinib (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).

  • Cytokine Stimulation: Add a cytokine cocktail of IL-4 (e.g., 50 ng/mL), IL-13 (e.g., 50 ng/mL), and TNF-α (e.g., 10 ng/mL) to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C for chemokine analysis.

  • RNA Extraction and qRT-PCR: Wash the cells with PBS and lyse them for RNA extraction. Perform reverse transcription and quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression of CCL17 (TARC) and CCL22 (MDC).

  • ELISA: Measure the protein levels of TARC/CCL17 and MDC/CCL22 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Culture Culture HEKa cells to 80-90% confluency Pretreat Pre-treat with Upadacitinib or Vehicle (1 hr) Culture->Pretreat Stimulate Stimulate with IL-4/IL-13/TNF-α cocktail Pretreat->Stimulate Incubate Incubate for 24 hours at 37°C, 5% CO2 Stimulate->Incubate Collect Collect Supernatants Incubate->Collect Lyse Lyse Cells for RNA Incubate->Lyse ELISA ELISA for TARC/CCL17 & MDC/CCL22 Collect->ELISA qRT_PCR qRT-PCR for CCL17 & CCL22 mRNA Lyse->qRT_PCR

Caption: In Vitro Experimental Workflow.
In Vivo Model: MC903-Induced Atopic Dermatitis-Like Inflammation in Mice

This protocol outlines an in vivo model to investigate the therapeutic potential of Upadacitinib in a mouse model of atopic dermatitis. The topical application of MC903 (calcipotriol), a vitamin D3 analog, induces a robust AD-like phenotype.

Objective: To assess the efficacy of orally administered Upadacitinib in reducing skin inflammation, pruritus, and systemic immune responses in an MC903-induced mouse model of atopic dermatitis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • MC903 (Calcipotriol) solution (in ethanol)

  • Upadacitinib (formulated for oral gavage)

  • Vehicle control for oral gavage

  • Calipers for ear thickness measurement

  • Behavioral monitoring system for scratching behavior

  • ELISA kits for serum IgE and cytokines (e.g., IL-4, IL-13)

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of AD-like Inflammation: On day 0, apply 20 µL of MC903 solution to the right ear of each mouse. Repeat the application daily for 14 days. Apply vehicle (ethanol) to the left ear as a control.

  • Treatment: From day 0 to day 14, administer Upadacitinib (e.g., 1, 3, 10 mg/kg) or vehicle control orally once daily.

  • Monitoring:

    • Ear Thickness: Measure the thickness of both ears daily using calipers.

    • Scratching Behavior: On specified days (e.g., day 7, 14), record the scratching behavior of individual mice for a defined period (e.g., 30 minutes) using a behavioral monitoring system.

  • Sample Collection: On day 15, euthanize the mice.

    • Blood Collection: Collect blood via cardiac puncture for serum analysis.

    • Tissue Collection: Harvest both ears for histological analysis and cytokine measurement.

  • Analysis:

    • Serum IgE and Cytokines: Measure the levels of total IgE and relevant cytokines (IL-4, IL-13) in the serum using ELISA.

    • Histology: Fix the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

cluster_induction Induction Phase (Day 0-14) cluster_monitoring Monitoring Phase (Daily) cluster_endpoint Endpoint Analysis (Day 15) Induce Daily topical application of MC903 to mouse ear Measure Measure Ear Thickness Induce->Measure Record Record Scratching Behavior Induce->Record Treat Daily oral administration of Upadacitinib or Vehicle Treat->Measure Treat->Record Collect_Blood Collect Blood for Serum Analysis (IgE, Cytokines) Collect_Tissue Harvest Ear Tissue for Histology & Cytokine Analysis Analyze Histological evaluation of inflammation and epidermal thickness Collect_Blood->Analyze Collect_Tissue->Analyze

Caption: In Vivo Experimental Workflow.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that offers a valuable tool for investigating the complex mechanisms of atopic dermatitis. The provided protocols for in vitro and in vivo studies can be adapted to explore various aspects of AD pathophysiology, including the role of specific cytokines, the interplay between different cell types, and the efficacy of novel therapeutic strategies. The quantitative data from clinical trials underscores the clinical relevance of targeting the JAK1 pathway in atopic dermatitis.

References

Experimental Design for UP163 (Univestin®) Treatment in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

UP163, commercially known as Univestin®, is a patented proprietary blend of extracts from the root of Scutellaria baicalensis and the heartwood of Acacia catechu. It is standardized to contain specific bioflavonoids, primarily baicalin and catechins.[1] Preclinical and clinical studies have demonstrated its potential in managing joint discomfort, stiffness, and improving mobility, primarily attributed to its unique mechanism of action as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[2][3] This document provides detailed application notes and protocols for the experimental design of this compound treatment in animal models of osteoarthritis (OA), a common degenerative joint disease.

Mechanism of Action:

This compound exerts its anti-inflammatory and analgesic effects by modulating the arachidonic acid cascade. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, this compound inhibits both COX-1/COX-2 and 5-LOX pathways. This dual inhibition leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes, respectively, thereby mitigating inflammation and pain.[2]

UP163_Mechanism_of_Action membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation & Pain pgs->inflammation lts->inflammation This compound This compound (Univestin®) This compound->cox Inhibits This compound->lox Inhibits

This compound Dual Inhibition of COX and 5-LOX Pathways.

Animal Models for Osteoarthritis

The monosodium iodoacetate (MIA)-induced model in rats is a well-established and widely used model for preclinical OA studies as it mimics the pathological changes observed in human OA, including cartilage degradation and pain-related behaviors.

Experimental Protocol: Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol outlines the induction of OA and subsequent treatment with this compound.

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Age: 6-8 weeks.

  • Weight: 175-225 g.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Osteoarthritis Induction:

  • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

  • Administer a single intra-articular injection of MIA (0.2 mg to 3 mg in 50 µL of sterile saline) into the right knee joint. The left knee can be injected with sterile saline to serve as a control.

3. Experimental Groups:

  • Group 1: Sham Control: Intra-articular injection of saline + vehicle treatment.

  • Group 2: MIA Control: Intra-articular injection of MIA + vehicle treatment.

  • Group 3: this compound Treatment Group(s): Intra-articular injection of MIA + this compound treatment (e.g., 50, 100, 250 mg/kg, administered orally).

  • Group 4: Positive Control (Optional): Intra-articular injection of MIA + a known anti-inflammatory drug (e.g., Celecoxib or Naproxen).

4. This compound (Univestin®) Dosing and Administration:

  • Dosage: Based on preclinical studies, effective oral doses can range from 50 mg/kg to 250 mg/kg.[1] Safety studies have shown a No-Observed-Adverse-Effect-Level (NOAEL) of up to 1000 mg/kg/day in rats.[4]

  • Vehicle: Suspend this compound in a suitable vehicle such as 0.5% carboxymethylcellulose.

  • Administration: Administer daily via oral gavage, starting from the day of MIA injection or after a set period, for a duration of 2 to 6 weeks.

Experimental_Workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (e.g., Weight Bearing) acclimatization->baseline induction OA Induction (MIA Injection) baseline->induction grouping Randomization into Treatment Groups induction->grouping treatment Daily this compound Treatment (2-6 weeks) grouping->treatment assessment Endpoint Assessments (Weekly/End of Study) treatment->assessment euthanasia Euthanasia and Tissue Collection assessment->euthanasia

General Experimental Workflow for this compound in MIA-induced OA.

Efficacy Endpoints and Methodologies

1. Pain and Functional Assessment:

  • Weight-Bearing Distribution:

    • Methodology: Use an incapacitance tester or a dynamic weight-bearing system to measure the weight distribution between the hind limbs. A reduction in weight-bearing on the MIA-injected limb is indicative of pain.

    • Frequency: Measure at baseline and at regular intervals (e.g., weekly) throughout the study.

2. Histopathological Analysis of Cartilage:

  • Methodology: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sagittal sections and stain with Safranin O-Fast Green to visualize cartilage proteoglycans.

  • Scoring: Evaluate cartilage degradation using a standardized scoring system such as the Mankin score . The Mankin score assesses cartilage structure, cellular abnormalities, and matrix staining.[5][6]

3. Biomarker Analysis:

  • Methodology: Collect blood samples at baseline and at the end of the study. Analyze serum or plasma for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., CTX-II) using ELISA kits.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Pain Sensitivity in Animal Models

Animal ModelTreatment GroupDose (mg/kg)Reduction in Pain Sensitivity (%)Reference
Carrageenan-induced Paw Edema (Rat)UP44615039.5[7]
Acetic Acid Writhing Test (Mouse)UP44610058.0[7]
Formalin Test (Mouse)UP44610071.9[7]
MIA-induced OA (Rat)UP446250>60 (over 5 weeks)[1]

Table 2: Effect of this compound on Edema and Inflammation in Animal Models

Animal ModelTreatment GroupDose (mg/kg)EndpointReduction (%)Reference
Adjuvant-induced Arthritis (Rat)UP44650Ankle Diameter33.4 - 46.0[8]
Adjuvant-induced Arthritis (Rat)UP44650Paw Edema~30 - 37[8]

Table 3: Effect of this compound on Cartilage Integrity in MIA-induced OA Model (Rat)

Treatment GroupDose (mg/kg)Modified Total Mankin Score% Protection vs. MIA ControlReference
MIA + Vehicle--0[1]
MIA + Composition with UP446650 (total composition)Statistically significant improvement57.1[1]

Note: UP446 is another designation for the blend of Scutellaria baicalensis and Acacia catechu found in Univestin®. The data presented are from various preclinical studies and should be used as a reference for experimental design.

Conclusion

The MIA-induced osteoarthritis model in rats is a robust and reproducible model for evaluating the efficacy of this compound (Univestin®). A comprehensive experimental design should include assessments of pain, joint function, and histopathological changes. The provided protocols and data will aid researchers in designing effective preclinical studies to further investigate the therapeutic potential of this compound for the management of osteoarthritis.

References

Application Notes: Assessing pSTAT3 Levels After UP163 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] The activation of STAT3 is mediated by its phosphorylation at the Tyrosine 705 residue (pSTAT3), often triggered by upstream kinases like Janus kinases (JAKs).[3][4] This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[5][6]

Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a significant target for therapeutic intervention.[7][8] UP163 is a novel compound under investigation for its potential to inhibit this pathway. Western blotting is a robust and widely used technique to qualitatively and semi-quantitatively measure changes in protein phosphorylation.[1] This protocol provides a detailed methodology to assess the efficacy of this compound in inhibiting STAT3 phosphorylation in cell culture models.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical JAK/STAT3 signaling pathway, the putative inhibitory action of this compound, and the general workflow for the Western blot protocol.

STAT3_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates This compound This compound This compound->JAK Inhibits

Caption: JAK/STAT3 signaling pathway and the inhibitory point of this compound.

WB_Workflow start Cell Culture & Seeding treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block pstat3 Primary Ab Incubation (anti-pSTAT3) block->pstat3 secondary Secondary Ab Incubation (HRP-conjugated) pstat3->secondary detect Signal Detection (ECL Substrate) secondary->detect strip Membrane Stripping detect->strip reprobe_t Reprobe: Total STAT3 strip->reprobe_t reprobe_l Reprobe: Loading Control (e.g., β-Actin) reprobe_t->reprobe_l analysis Densitometry & Data Analysis reprobe_l->analysis

Caption: Experimental workflow for pSTAT3 detection after this compound treatment.

Data Presentation

Quantitative data from densitometry analysis should be structured for clarity. The ratio of pSTAT3 to total STAT3, normalized to a loading control, provides the most accurate comparison between samples.

Table 1: Reagent and Antibody Details

Reagent/Antibody Stock Concentration Working Dilution Vendor (Example) Catalog # (Example)
This compound 10 mM in DMSO 1-100 µM In-house/Vendor N/A
pSTAT3 (Tyr705) (Rabbit) 1 mg/mL 1:1000 in 5% BSA Cell Signaling Tech. 9145
Total STAT3 (Mouse) 1 mg/mL 1:1000 in 5% Milk Cell Signaling Tech. 9139
β-Actin (Loading Control) 1 mg/mL 1:5000 in 5% Milk Abcam ab8227
HRP-conjugated anti-rabbit IgG As supplied 1:2000-1:10000 Cell Signaling Tech. 7074

| HRP-conjugated anti-mouse IgG | As supplied | 1:2000-1:10000 | Cell Signaling Tech. | 7076 |

Table 2: Example Densitometry Analysis

Treatment pSTAT3 Intensity Total STAT3 Intensity β-Actin Intensity Normalized pSTAT3 Ratio*
Vehicle Control (DMSO) 15,000 16,000 20,000 1.00
This compound (10 µM) 8,000 15,500 19,500 0.55
This compound (50 µM) 3,000 15,800 20,100 0.20

*Normalized pSTAT3 Ratio = (pSTAT3 / Total STAT3) / β-Actin, expressed relative to Vehicle Control.

Experimental Protocols

This section provides a detailed step-by-step methodology for the experiment.

Cell Culture and Treatment
  • Cell Seeding : Seed a cell line known to have active STAT3 signaling (or one that can be stimulated) in 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.[1]

  • Adherence : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for the desired time periods (e.g., 6, 12, or 24 hours) to determine the optimal treatment duration.[1]

Cell Lysis and Protein Quantification

To preserve phosphorylation, all lysis steps must be performed on ice with ice-cold buffers.[9]

  • Cell Wash : After treatment, place plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]

  • Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][10]

    • RIPA Buffer Recipe (100 mL) : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease and phosphatase inhibitor cocktails (e.g., from Thermo Fisher Scientific, Cat# 78440) immediately before use.[10][11]

  • Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4]

  • Incubation & Centrifugation : Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][4]

  • Supernatant Collection : Carefully transfer the supernatant (protein extract) to new pre-chilled tubes.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[7]

SDS-PAGE and Western Blot
  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]

  • Gel Electrophoresis : Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor migration.

  • Running the Gel : Run the gel at 100-150 V until the dye front reaches the bottom.[1]

  • Protein Transfer : Transfer the separated proteins to a Polyvinylidene difluoride (PVDF) membrane.[1] PVDF membranes are recommended for their durability, especially when stripping and reprobing is required.[12][13]

Immunoblotting
  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1] (Note: BSA is preferred over non-fat milk for phospho-antibodies to reduce background).

  • Primary Antibody Incubation : Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[1]

  • Washing : The next day, wash the membrane three times for 10 minutes each with TBST.[4]

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[1]

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using a digital imager or X-ray film.

Stripping and Reprobing

To ensure accurate quantification, the same membrane should be probed for total STAT3 and a loading control.[12]

  • Stripping : After imaging for pSTAT3, wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH adjusted to 2.2, in 1 L of water) for 10-20 minutes at room temperature with agitation.[12]

  • Washing after Stripping : Wash the membrane extensively (e.g., 2 x 10 minutes in PBS, followed by 2 x 5 minutes in TBST) to remove the stripping buffer.[12]

  • Re-blocking : Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.[1]

  • Re-probing : Incubate the membrane with the primary antibody for total STAT3 overnight at 4°C. The following day, repeat the washing, secondary antibody incubation (using an anti-mouse secondary), and detection steps as described above.

  • Repeat for Loading Control : Repeat the stripping, blocking, and probing process for a loading control protein such as β-actin to confirm equal protein loading across all lanes.[14]

Densitometry and Data Analysis
  • Quantify Bands : Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands for pSTAT3, total STAT3, and the loading control for each sample.[7]

  • Normalization : For each sample, calculate the ratio of the pSTAT3 signal to the total STAT3 signal. Then, normalize this value to the signal of the loading control (e.g., β-actin) to correct for any variations in protein loading.

  • Analysis : Compare the normalized pSTAT3 levels in this compound-treated samples to the vehicle control to determine the dose-dependent inhibitory effect of the compound.

References

Application Note: UP163 Modulates CD163 Expression on Human Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UP163 is a novel investigational compound under evaluation for its immunomodulatory properties. Preliminary studies suggest that this compound may influence the expression of CD163, a key scavenger receptor predominantly expressed on monocytes and macrophages. CD163 is implicated in the regulation of inflammation and macrophage polarization. This application note provides a detailed protocol for the analysis of immune cell populations in human peripheral blood mononuclear cells (PBMCs) treated with this compound using multi-color flow cytometry. The focus is on quantifying the expression of CD163 on monocytes and assessing the broader impact on major lymphocyte subsets.

Data Presentation

The following tables summarize the hypothetical dose-dependent effects of this compound on human PBMCs after a 24-hour in vitro culture.

Table 1: Effect of this compound on CD163 Expression in CD14+ Monocytes

TreatmentConcentration (µM)% of CD14+ Monocytes Expressing CD163CD163 Median Fluorescence Intensity (MFI)
Vehicle Control075.2 ± 3.112,500 ± 850
This compound0.174.8 ± 2.912,350 ± 900
This compound155.6 ± 4.58,200 ± 650
This compound1030.1 ± 3.84,100 ± 420
This compound5015.7 ± 2.52,150 ± 300

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Major Immune Cell Populations in PBMCs

TreatmentConcentration (µM)% CD4+ T Cells% CD8+ T Cells% B Cells (CD19+)% NK Cells (CD3-CD56+)
Vehicle Control045.3 ± 2.225.1 ± 1.810.5 ± 0.912.8 ± 1.1
This compound1044.9 ± 2.525.5 ± 2.010.2 ± 1.013.1 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL and 50 mL conical centrifuge tubes

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 culture medium

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new conical tube.

  • Wash the isolated PBMCs by adding PBS to a total volume of 10 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in culture medium.

In Vitro Treatment of PBMCs with this compound

Materials:

  • Isolated PBMCs at 1 x 10^6 cells/mL

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plate

Procedure:

  • Seed 1 x 10^6 PBMCs per well in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as in the highest this compound concentration.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Multi-Color Flow Cytometry Staining

This protocol outlines the staining of cell surface markers for immunophenotyping.

Materials:

  • Treated and control PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

    • Anti-Human CD14

    • Anti-Human CD19

    • Anti-Human CD56

    • Anti-Human CD163

    • Viability dye (e.g., Zombie NIR™)

  • Flow cytometry tubes or 96-well V-bottom plate

Procedure:

  • Harvest the cells from the culture plate and transfer to flow cytometry tubes or a V-bottom plate.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of PBS and add a viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.

  • Wash the cells with 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody in staining buffer.

  • Add 50 µL of the antibody cocktail to each cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.

Data Acquisition and Analysis

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. For data analysis, first, gate on single, viable cells. Subsequently, identify lymphocyte and monocyte populations based on their forward and side scatter properties. From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+). Further delineate T cells into CD4+ and CD8+ subsets. From the monocyte gate (CD14+), quantify the percentage of cells expressing CD163 and the median fluorescence intensity of CD163.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis blood Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) blood->pbmc_isolation pbmcs PBMCs (1x10^6/mL) pbmc_isolation->pbmcs treatment This compound or Vehicle (24 hours) pbmcs->treatment viability Viability Staining treatment->viability fc_block Fc Block viability->fc_block ab_stain Antibody Staining fc_block->ab_stain acquisition Flow Cytometry Acquisition ab_stain->acquisition analysis Data Analysis (Gating) acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated PBMCs.

signaling_pathway cluster_cell Monocyte cluster_nucleus This compound This compound Receptor Hypothetical Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor X Kinase_B->TF Activates CD163_Gene CD163 Gene TF->CD163_Gene Inhibits Transcription Nucleus Nucleus CD163_Protein CD163 Protein CD163_Gene->CD163_Protein Expression

Caption: Hypothetical signaling pathway for this compound-mediated downregulation of CD163.

Assaying the effect of UP163 on cytokine production.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Chronic inflammation is a significant contributor to the pathophysiology of numerous diseases. A key element of the inflammatory response is the production of signaling molecules known as cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are crucial mediators of inflammation. Consequently, the modulation of cytokine production represents a primary strategy for the development of novel anti-inflammatory therapeutics.

UP163 is a novel investigational compound with purported anti-inflammatory properties. This document provides a detailed protocol for assessing the in vitro efficacy of this compound in modulating the production of key pro-inflammatory cytokines in a lipopolysaccharide (LPS)-stimulated macrophage model. Furthermore, it outlines the potential signaling pathways through which this compound may exert its effects.

Data Presentation: Effect of this compound on Cytokine Production

The following table summarizes the quantitative data on the effect of this compound on the production of TNF-α, IL-6, and IL-1β by LPS-stimulated RAW 264.7 murine macrophages. Cytokine levels were measured in the cell culture supernatant using specific enzyme-linked immunosorbent assays (ELISAs).

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control-15.2 ± 3.125.8 ± 4.58.9 ± 2.2
LPS (1 µg/mL)-2548.7 ± 189.44875.3 ± 350.1986.4 ± 75.3
LPS + this compound11873.4 ± 150.23982.1 ± 298.7754.2 ± 60.1
LPS + this compound10956.2 ± 85.72154.6 ± 180.5412.8 ± 35.9
LPS + this compound50312.5 ± 40.3876.9 ± 70.2158.3 ± 18.4

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

In Vitro Model of Inflammation
  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the vehicle control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Following incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Collect the supernatant and store it at -80°C until cytokine analysis.

Cytokine Quantification by ELISA

The concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants is determined using commercially available sandwich ELISA kits, following the manufacturer's instructions.[1] A general protocol is as follows:

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[1]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[1]

  • Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflow

Potential Mechanism of Action: NF-κB Signaling Pathway

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[2] LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a signaling cascade that leads to the phosphorylation and degradation of IκBα.[2] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc This compound This compound This compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the effect of this compound on cytokine production in LPS-stimulated macrophages.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 Cells (2.5 x 10^5 cells/well) B Incubate for 24h A->B C Pre-treat with this compound (1h) B->C D Stimulate with LPS (1 µg/mL) (24h) C->D E Collect Supernatant D->E F Perform ELISA for TNF-α, IL-6, IL-1β E->F G Data Analysis and Interpretation F->G

Caption: Workflow for assaying this compound's effect on cytokine production.

Conclusion

This application note provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound this compound. The detailed protocols for cell culture, in vitro inflammation modeling, and cytokine quantification offer a robust methodology for obtaining reliable and reproducible data. The presented data and pathway diagrams serve as a guide for understanding the potential mechanism of action of this compound and for designing further experiments to elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: UP163 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common solubility challenges with the novel investigational compound UP163 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears clear, but I see precipitation immediately after diluting it into my cell culture medium. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound. The DMSO keeps it in solution at high concentrations, but when diluted into an aqueous environment like cell culture media, the solubility of this compound can drop dramatically, leading to precipitation. This is often referred to as "crashing out." The final concentration of DMSO in your culture medium may not be sufficient to maintain solubility.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A2: As a general rule, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it below 0.1% if possible.[1] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q3: Can serum in the cell culture medium help with this compound solubility?

A3: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility in the medium.[1] If you are observing precipitation in serum-free media, consider if your experimental design can accommodate the use of serum. If not, other strategies will need to be employed.

Q4: I have tried diluting my this compound stock into media with vigorous vortexing, but it still precipitates over time. What else can I do?

A4: Simply vortexing may not be sufficient. Consider a stepwise dilution approach. First, dilute the DMSO stock into a small volume of serum-containing medium, and then further dilute this intermediate solution to the final concentration. This allows for the association of this compound with serum proteins before it is exposed to the full aqueous environment.[1] Additionally, pre-warming the media to 37°C before adding the compound can sometimes help.

Troubleshooting Guides

Issue 1: Precipitation Upon Dilution in Cell Culture Media

This is the most frequently encountered problem with this compound. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Precipitation of this compound start Start: this compound precipitates in media check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Increase final DMSO to 0.2-0.5% (test for cell toxicity) check_dmso->increase_dmso No check_serum Are you using serum-free media? check_dmso->check_serum Yes increase_dmso->check_serum add_serum Add serum (e.g., 10% FBS) to media check_serum->add_serum Yes stepwise_dilution Use a stepwise dilution protocol into serum-containing media check_serum->stepwise_dilution No add_serum->stepwise_dilution sonication Briefly sonicate the final solution stepwise_dilution->sonication formulation Consider a different formulation (e.g., with cyclodextrins) sonication->formulation end End: this compound is soluble formulation->end

A troubleshooting workflow for addressing this compound precipitation in cell culture media.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to variability in the preparation of the this compound working solution.

Quantitative Data Summary: this compound Solubility in Different Solvents

SolventConcentration (mM) for StockObservations
DMSO50Clear solution, stable for >1 month at -20°C
Ethanol10Clear solution, may precipitate at -20°C
PBS<0.01Insoluble

Experimental Protocol: Preparation of a 10µM this compound Working Solution

  • Prepare a 10mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10mM.

    • Vortex until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare the Final Working Solution (for a final volume of 10mL):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • Pipette 9.99mL of the pre-warmed medium into a sterile conical tube.

    • Add 10µL of the 10mM this compound stock solution directly into the medium. Do not add to the side of the tube.

    • Immediately cap the tube and vortex gently for 5-10 seconds.

    • Use the working solution immediately. Do not store.

Signaling Pathway Considerations

This compound is a potent inhibitor of the hypothetical "Kinase X" pathway, which is crucial for cell proliferation. Ensuring that the compound is fully solubilized is critical for accurate determination of its potency (e.g., IC50).

G This compound This compound (Soluble) KinaseX Kinase X This compound->KinaseX Inhibition Substrate Substrate KinaseX->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation pSubstrate->Proliferation

References

Optimizing UP163 concentration for maximum JAK1 inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UP163, a novel, potent, and selective inhibitor of Janus Kinase 1 (JAK1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is an ATP-competitive small molecule inhibitor that selectively targets the kinase domain of JAK1. By binding to JAK1, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream signaling from various cytokine and growth factor receptors.[1][2]

Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is supplied as a lyophilized powder. We recommend reconstituting it in DMSO to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The lyophilized powder can be stored at -20°C.

Q3: What is a good starting concentration range for in vitro and cell-based assays? A3: For in vitro biochemical assays, a starting concentration range of 0.1 nM to 1 µM is recommended. For cell-based assays, a wider range of 10 nM to 10 µM is advised to account for cell permeability and potential off-target effects at higher concentrations. The optimal concentration will be cell-type and assay-dependent and should be determined empirically.

Troubleshooting Guide

Q4: I am not observing the expected inhibition of p-STAT3 in my western blot. What are the possible causes?

A4: This is a common issue that can arise from several factors. Please refer to the troubleshooting workflow below and the detailed points.

G start Start: No p-STAT3 Inhibition check_solubility Is this compound fully dissolved in your final media? start->check_solubility solubility_no No check_solubility->solubility_no No stimulation_yes Yes check_solubility->stimulation_yes Yes check_stimulation Is the cytokine stimulation (e.g., IL-6, IFNγ) working? stimulation_no No check_stimulation->stimulation_no No cells_yes Yes check_stimulation->cells_yes Yes check_cells Are the cells healthy and within an optimal passage number? cells_no No check_cells->cells_no No wb_yes Yes check_cells->wb_yes Yes check_wb Are Western Blot conditions (antibodies, transfer) optimized? wb_no No check_wb->wb_no No contact_support Contact Technical Support for further assistance. check_wb->contact_support Yes solubility_yes Yes solve_solubility Solution: Prepare fresh this compound stock. Ensure final DMSO % is low (<0.1%). Vortex well before adding to media. solubility_no->solve_solubility stimulation_yes->check_stimulation solve_stimulation Solution: Check positive control (stimulation without inhibitor). Verify cytokine activity and receptor expression. stimulation_no->solve_stimulation cells_yes->check_cells solve_cells Solution: Use lower passage cells. Check for mycoplasma contamination. Ensure cells are not over-confluent. cells_no->solve_cells wb_yes->check_wb solve_wb Solution: Titrate primary antibodies (p-STAT3, Total STAT3). Verify transfer efficiency (Ponceau S stain). Include positive/negative controls. wb_no->solve_wb

Troubleshooting workflow for lack of p-STAT3 inhibition.
  • Compound Solubility: Ensure the final concentration of DMSO in your cell culture media is non-toxic (typically ≤0.1%) and that the compound has not precipitated out of solution.

  • Cellular Health: Use cells at a low passage number and ensure they are healthy and actively dividing. Over-confluent or senescent cells may not respond robustly to cytokine stimulation.

  • Stimulation Control: Always include a positive control (cells stimulated with cytokine, no inhibitor) to confirm that the JAK-STAT pathway is being activated correctly.[3]

  • Antibody Performance: Phospho-specific antibodies can be sensitive to storage and handling. Titrate your primary antibody and ensure your secondary antibody is appropriate.[4][5]

Q5: I am observing significant cell death at concentrations required for JAK1 inhibition. How can I mitigate this?

A5: High cytotoxicity can indicate off-target effects or a narrow therapeutic window.

  • Confirm with a different viability assay: Use a secondary assay (e.g., a membrane integrity assay like LDH release in addition to a metabolic assay like MTT) to confirm the cytotoxic effect.

  • Reduce Incubation Time: Determine the minimum time required to achieve inhibition of JAK1 signaling. Shorter incubation periods (e.g., 2-6 hours) may be sufficient for signaling inhibition without causing overt cytotoxicity.

  • Serum Concentration: Ensure you are using an appropriate serum concentration in your media, as very low serum can sensitize cells to compound toxicity.

Data Presentation

The following tables summarize the key in vitro characteristics of this compound.

Table 1: Biochemical Potency and Selectivity Profile of this compound

Kinase Target IC50 (nM) Selectivity vs. JAK1 (Fold)
JAK1 2.1 1
JAK2 185 88
JAK3 950 452
TYK2 210 100

Data derived from in vitro enzymatic assays. IC50 values can vary based on assay conditions (e.g., ATP concentration).[6][7]

Table 2: Cellular Activity of this compound

Assay Type Cell Line Stimulant IC50 (nM)
p-STAT3 Inhibition (Cellular Assay) HEL 92.1.7 IL-6 18.5
Cell Viability (72 hr incubation) HEK293 N/A >10,000

Cellular IC50 values represent the concentration required for 50% inhibition of the specified endpoint.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the JAK1-STAT signaling pathway targeted by this compound and a general workflow for optimizing its concentration.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 JAK1_2 JAK1 JAK1_1->JAK1_2 2. Activation (Phosphorylation) STAT_1 STAT JAK1_1->STAT_1 3. STAT Phosphorylation STAT_2 STAT JAK1_2->STAT_2 STAT_1->STAT_2 4. Dimerization Transcription Gene Transcription STAT_2->Transcription 5. Translocation This compound This compound This compound->JAK1_1 Inhibition

The JAK1-STAT signaling pathway and point of this compound inhibition.

G start Start: Characterize this compound biochem Step 1: In Vitro Kinase Assay (Determine biochemical IC50) start->biochem viability Step 2: Cell Viability Assay (Determine cytotoxicity over a broad concentration range) biochem->viability cellular Step 3: Cellular Target Engagement (Measure p-STAT inhibition in a relevant cell line) viability->cellular dose_response Step 4: Dose-Response & Time-Course (Optimize concentration and incubation time) cellular->dose_response downstream Step 5: Downstream Functional Assays (e.g., Gene expression, Cytokine release) dose_response->downstream finish End: Optimal Concentration Identified downstream->finish

Experimental workflow for optimizing this compound concentration.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant JAK1 enzyme activity by quantifying ADP production.[6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 1 mM. Further dilute these solutions 1:100 in kinase assay buffer.

  • Kinase Reaction:

    • To a 384-well white plate, add 2.5 µL of the diluted this compound or DMSO vehicle control.

    • Add 2.5 µL of 2x recombinant human JAK1 enzyme solution.

    • Initiate the reaction by adding 5 µL of 2x substrate/ATP solution (e.g., a suitable peptide substrate and ATP at its Km value).

    • Incubate for 60 minutes at room temperature with gentle shaking.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and plot against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, a measure of cell viability.[8][9]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the cytotoxic IC50 (CC50).

Protocol 3: Western Blot for Phospho-STAT3 Inhibition

This protocol measures the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.

  • Cell Culture and Starvation: Plate cells (e.g., HEL 92.1.7) and allow them to grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-Actin.

References

Troubleshooting unexpected off-target effects of Upadacitinib.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Upadacitinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target effects and other experimental challenges when working with this selective JAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Upadacitinib?

Upadacitinib is a selective Janus kinase (JAK) inhibitor with a high affinity for JAK1.[1][2][3] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of the kinase domain.[4][5] This action prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] By blocking the JAK-STAT signaling pathway, Upadacitinib modulates the signaling of numerous pro-inflammatory cytokines involved in various immune-mediated inflammatory diseases.[5][8]

Q2: How selective is Upadacitinib for JAK1 over other JAK isoforms?

Upadacitinib exhibits greater inhibitory potency for JAK1 compared to other members of the JAK family, namely JAK2, JAK3, and TYK2.[4][8] Enzymatic and cellular assays have demonstrated its selectivity, which is thought to contribute to its therapeutic efficacy while potentially minimizing off-target effects associated with broader JAK inhibition.[1][2][9] For instance, less inhibition of JAK2 may reduce the risk of hematologic abnormalities, and lower potency against JAK3 can affect immune cell development to a lesser extent.[2]

Q3: What are the potential off-target effects of Upadacitinib observed in research settings?

While Upadacitinib is selective for JAK1, at higher concentrations it can inhibit other JAK isoforms, which may lead to off-target effects.[4] Inhibition of JAK2 can be associated with anemia and thrombocytopenia.[10] Researchers should be aware that unexpected cellular phenotypes may arise from the inhibition of other kinases not in the JAK family, a phenomenon known as inhibitor promiscuity.[11][12] It is crucial to differentiate true off-target effects from downstream consequences of JAK1 inhibition or pathway cross-talk.[12]

Q4: I am observing unexpected cytotoxicity at effective concentrations of Upadacitinib. What could be the cause?

High levels of cytotoxicity can stem from several factors. One possibility is off-target kinase inhibition.[13] To investigate this, a kinome-wide selectivity screen can be performed to identify unintended kinase targets.[13] It is also beneficial to test inhibitors with different chemical scaffolds that target the same primary kinase to see if the cytotoxicity persists.[13] Additionally, issues with the compound's solubility in cell culture media should be ruled out.[13] If the inhibitor is still toxic in a cell line lacking functional JAK1, the cytotoxicity is likely due to off-target effects.[14]

Q5: My experimental results with Upadacitinib are inconsistent. What are some common causes of variability?

Inconsistent results in cell-based assays can be due to several factors. For cell viability assays, uneven cell seeding, inconsistent incubation times, and improper pipetting techniques are common culprits.[14] For signaling experiments like Western blotting for phospho-STAT, variability can be introduced by suboptimal antibody performance, inadequate blocking of the membrane, or phosphatase activity in cell lysates.[11][14] The timing of cytokine stimulation is also critical, as STAT phosphorylation can be rapid and transient; therefore, performing a time-course experiment is recommended to pinpoint peak phosphorylation.[14]

Data Presentation

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

JAK IsoformIC50 (nM)Cellular Selectivity vs. JAK1
JAK143-
JAK2120>40-fold
JAK32300>130-fold
TYK24700>190-fold

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Upadacitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform in a cell-free assay.[4][5] Cellular selectivity was determined in engineered cell lines to assess the potency of Upadacitinib against each individual kinase in a cellular context.[4]

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Activates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: The JAK1-STAT signaling pathway and the inhibitory action of Upadacitinib.

Start Start Unexpected_Phenotype Unexpected Cellular Phenotype Observed Start->Unexpected_Phenotype On_Target_vs_Off_Target Is the effect on-target or off-target? Unexpected_Phenotype->On_Target_vs_Off_Target Validate_with_RNAi Validate with genetic knockdown (siRNA/shRNA) of JAK1 On_Target_vs_Off_Target->Validate_with_RNAi On-Target? Off_Target_Investigation Investigate Off-Target Effects On_Target_vs_Off_Target->Off_Target_Investigation Off-Target? Phenotype_Persists_RNAi Does phenotype persist? Validate_with_RNAi->Phenotype_Persists_RNAi Phenotype_Persists_RNAi->Off_Target_Investigation Yes On_Target_Effect Likely On-Target Effect Phenotype_Persists_RNAi->On_Target_Effect No Kinome_Profiling Perform Kinome Profiling Off_Target_Investigation->Kinome_Profiling Use_Unrelated_Inhibitor Use structurally unrelated JAK1 inhibitor Off_Target_Investigation->Use_Unrelated_Inhibitor Phenotype_Persists_Inhibitor Does phenotype persist? Use_Unrelated_Inhibitor->Phenotype_Persists_Inhibitor Phenotype_Persists_Inhibitor->On_Target_Effect Yes Off_Target_Confirmed Off-Target Effect Confirmed Phenotype_Persists_Inhibitor->Off_Target_Confirmed No

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Cell_Culture 1. Culture Cells Serum_Starve 2. Serum Starve (optional) Cell_Culture->Serum_Starve Inhibitor_Treatment 3. Treat with Upadacitinib Serum_Starve->Inhibitor_Treatment Cytokine_Stimulation 4. Stimulate with Cytokine Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 5. Lyse Cells Cytokine_Stimulation->Cell_Lysis Protein_Quantification 6. Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot for pSTAT/STAT Protein_Quantification->Western_Blot Data_Analysis 8. Analyze Data Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing STAT phosphorylation.

Experimental Protocols

Protocol 1: Assessing STAT Phosphorylation via Western Blot

Objective: To determine the effect of Upadacitinib on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 70-80% confluence.[11]

    • If necessary, serum-starve cells overnight to reduce basal signaling.[11]

    • Pre-incubate cells with desired concentrations of Upadacitinib or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 for STAT3, IL-7 for STAT5) at a predetermined concentration and for a time determined by a time-course experiment to identify peak phosphorylation.[14]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Keep samples on ice to minimize enzymatic activity.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

    • Strip the membrane and re-probe with an antibody for total STAT protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total STAT proteins.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the treated samples to the vehicle control to determine the inhibitory effect of Upadacitinib.[13]

Protocol 2: Kinome Profiling to Identify Off-Target Effects

Objective: To determine the selectivity of Upadacitinib by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare Upadacitinib at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential lower-affinity off-targets.[13]

  • Kinase Panel:

    • Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[12][13]

  • Binding or Activity Assay:

    • The service will typically perform either a competition binding assay, where Upadacitinib competes with a labeled ligand for binding to each kinase, or a kinase activity assay to measure the direct inhibition of each kinase's enzymatic activity.[13]

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition or binding affinity for each kinase in the panel.

    • Analyze the data to identify any kinases that are significantly inhibited by Upadacitinib besides JAK1. This information can help to explain unexpected cellular phenotypes.

References

Technical Support Center: Minimizing Cytotoxicity of UP163 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the investigational compound UP163 in cell line experiments. The following information is based on general principles of in vitro toxicology and may require adaptation for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity in cell lines?

A1: Drug-induced cytotoxicity can occur through various mechanisms, often involving:

  • Oxidative Stress: The overproduction of reactive oxygen species (ROS) can damage cellular components like DNA, proteins, and lipids.[1]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in cellular energy (ATP) production and the initiation of apoptosis (programmed cell death).[1][2]

  • Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the cell membrane, leading to the leakage of intracellular components.[1]

  • DNA Damage: The compound or its metabolites may directly or indirectly cause DNA damage, which can trigger apoptosis if not repaired.[1]

  • Inhibition of Critical Signaling Pathways: The compound may interfere with essential cellular signaling pathways necessary for survival and proliferation.

Q2: How can I determine the appropriate concentration range for this compound in my experiments?

A2: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death. A common starting point is a serial dilution over a broad range (e.g., 1 nM to 100 µM).

Q3: Are there alternative assay methods to assess cell health besides standard cytotoxicity assays?

A3: Yes, relying on a single assay can sometimes be misleading.[2] It is advisable to use orthogonal methods that measure different aspects of cell health. For example, combining a metabolic activity assay (like MTT) with a membrane integrity assay (like LDH release) or a real-time cell analysis system can provide a more comprehensive picture of this compound's effects. Some compounds can interfere with cellular metabolism, which may be misinterpreted as cytotoxicity in assays like the MTT assay.[2]

Q4: Could co-treatment with other agents help mitigate the cytotoxicity of this compound?

A4: If the mechanism of cytotoxicity is known or suspected, co-treatment with protective agents may be a viable strategy. For instance, if this compound is found to induce oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) could potentially reduce cytotoxicity.[1] However, it is important to validate that the co-treatment does not interfere with the intended biological activity of this compound.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or the presence of bubbles.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between plating.

    • Be cautious during pipetting to avoid introducing bubbles, which can be removed with a sterile pipette tip.[1]

    • Use calibrated pipettes and practice consistent pipetting technique.

    • Check for and eliminate any edge effects in the microplate by not using the outer wells or by filling them with sterile media.

Problem 2: Discrepancy between results from different cytotoxicity assays.

  • Possible Cause: The assays are measuring different cellular parameters, and this compound may be affecting one more than the other. For example, the MTT assay measures metabolic activity, which can be inhibited by a compound without causing immediate cell death, while a trypan blue exclusion assay measures membrane integrity.[2]

  • Solution:

    • Carefully consider what each assay measures and how that relates to the potential mechanism of action of this compound.

    • Employing multi-parametric assays that measure viability and cytotoxicity in the same well can provide a more robust dataset.[3]

    • Analyze the time-dependent effects of this compound, as some cytotoxic effects may be delayed.

Problem 3: this compound appears to be cytotoxic even at very low concentrations.

  • Possible Cause: The cell line being used is particularly sensitive to this compound, or the compound is unstable in the culture medium and is degrading into a more toxic substance.

  • Solution:

    • Test the cytotoxicity of this compound in a panel of different cell lines to determine if the sensitivity is cell-line specific.

    • Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.

    • Reduce the exposure time of the cells to this compound.

Data Presentation

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[4]Well-established, cost-effective, high-throughput.Can be affected by compounds that alter cellular metabolism without causing cell death.[2]
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.Directly measures cytotoxicity, relatively simple.Less sensitive for early-stage apoptosis, LDH in serum can interfere.
ATP-Based Quantifies the amount of ATP present, which is an indicator of metabolically active cells.Highly sensitive, rapid, suitable for high-throughput screening.ATP levels can fluctuate with cell cycle and metabolic changes.
Real-Time Cell Analysis Measures changes in electrical impedance as cells adhere and proliferate on electrodes.Label-free, provides kinetic data on cell response.Requires specialized equipment, sensitive to changes in cell morphology.
Annexin V/PI Staining Uses flow cytometry or fluorescence microscopy to differentiate between live, apoptotic, and necrotic cells.Provides detailed information on the mode of cell death.Lower throughput, requires more complex instrumentation.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol provides a standard method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in a complete culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include untreated control wells (vehicle only) and positive control wells (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[1]

    • Add 10 µL of the MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

This compound This compound Cell Cell This compound->Cell Enters ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Membrane Plasma Membrane Damage Cell->Membrane DNA_Damage DNA Damage Cell->DNA_Damage ROS->Mitochondria ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Necrosis Necrosis Membrane->Necrosis DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Start Start: High Cytotoxicity Observed Check_Conc Is the concentration in the optimal range? Start->Check_Conc Dose_Response Perform Dose-Response Experiment (e.g., MTT) Check_Conc->Dose_Response No Check_Time Is the exposure time appropriate? Check_Conc->Check_Time Yes Optimize Optimize Protocol: Adjust Concentration/Time Dose_Response->Optimize Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Assay Are the assay results consistent? Check_Time->Check_Assay Yes Time_Course->Optimize Orthogonal_Assay Use Orthogonal Assay (e.g., LDH, ATP-based) Check_Assay->Orthogonal_Assay No Consider_Mechanism Investigate Mechanism (e.g., ROS, Apoptosis) Check_Assay->Consider_Mechanism Yes Orthogonal_Assay->Consider_Mechanism Consider_Mechanism->Optimize End End: Cytotoxicity Minimized Optimize->End

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

References

Navigating Batch-to-Batch Variation of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

[Technical Support Center]

For researchers, scientists, and drug development professionals utilizing Upadacitinib, ensuring consistent experimental outcomes is paramount. Batch-to-batch variation of this selective JAK1 inhibitor can introduce significant variability, impacting the reliability and reproducibility of research findings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, control, and mitigate the effects of batch-to-batch variation in your experiments.

Troubleshooting Guide: Addressing Inconsistent Results

Encountering variability in your experiments with Upadacitinib? This guide provides a structured approach to troubleshooting potential issues related to batch-to-batch differences.

Question: My recent experiments using a new batch of Upadacitinib are showing different results (e.g., altered cellular potency, unexpected toxicity) compared to previous batches. What should I do?

Answer:

First, it is crucial to systematically investigate the potential causes of this discrepancy. The issue could stem from the new drug substance batch, experimental procedure, or a combination of factors. Follow these steps to diagnose and resolve the issue:

Step 1: Verify Experimental Parameters

Before assuming batch variation, meticulously review your experimental records to ensure all parameters were consistent between the old and new experiments. Check for any unintentional changes in:

  • Cell culture conditions (passage number, density, media)

  • Reagent concentrations and preparation dates

  • Incubation times and temperatures

  • Instrument settings and calibration

Step 2: Characterize the New Batch of Upadacitinib

If experimental parameters are confirmed to be consistent, the focus should shift to the characterization of the new Upadacitinib batch. Compare the Certificate of Analysis (CoA) of the new batch with the previous one. Key parameters to scrutinize are summarized in the table below.

Data Presentation: Key Quality Attributes for Upadacitinib Batch Consistency

Quality AttributeTest MethodTypical Acceptance CriteriaPotential Impact of Variation
Appearance Visual InspectionWhite to off-white powderIndicates potential degradation or foreign matter.
Identity HPLC (Retention Time), UV-Vis, IRConforms to reference standardConfirms the correct compound is being used.
Assay (Potency) HPLC-UV98.0% - 102.0%A lower assay value will result in reduced potency.
Purity/Impurities HPLC-UV, UPLC-MS/MSIndividual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%Higher impurity levels can lead to off-target effects or altered efficacy.[1]
Dissolution USP Apparatus 1 or 2Time-point specific (e.g., ≥80% released in a set time)Affects the rate at which the compound is available in in-vitro assays.
Water Content Karl Fischer Titration≤ 0.5%Can affect stability and potency calculations.
Residual Solvents Gas Chromatography (GC)Conforms to ICH Q3C limitsHigh levels can be toxic to cells.

Step 3: Perform Functional Quality Control Assays

If the analytical data from the CoA does not reveal significant differences, or if a CoA is unavailable, it is advisable to perform a functional quality control experiment. A dose-response curve in a well-established cellular assay is a reliable method to compare the potency of the new batch against a previously validated batch.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to determine the potency (assay) and identify and quantify impurities in a Upadacitinib batch.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of Upadacitinib reference standard of known concentration.

    • Prepare a sample solution of the Upadacitinib batch being tested at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The assay is calculated by comparing the peak area of the sample to the peak area of the standard.

    • Impurities are identified by their retention times relative to the main Upadacitinib peak and quantified based on their peak area relative to the main peak.

2. Dissolution Testing for Extended-Release Formulations

This test evaluates the rate at which Upadacitinib is released from a solid dosage form.

  • Apparatus: USP Apparatus 1 (basket) at 100 rpm or USP Apparatus 2 (paddle) at 50 rpm.

  • Medium: 900 mL of a buffered solution at a specific pH (e.g., pH 1.2, 4.5, or 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place the Upadacitinib tablet in the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Analyze the concentration of Upadacitinib in each sample using HPLC.

    • Plot the percentage of drug released versus time. The results should meet the acceptance criteria for each time point.

Mandatory Visualizations

JAK_STAT_Pathway Upadacitinib's Mechanism of Action in the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition DNA DNA pSTAT_dimer->DNA 5. Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Upadacitinib inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene expression.

QC_Workflow Experimental Workflow for Upadacitinib Batch Qualification start New Batch Received coa_review Review Certificate of Analysis (CoA) start->coa_review analytical_testing Perform In-House Analytical Testing (HPLC, Dissolution) coa_review->analytical_testing functional_assay Conduct Functional Assay (e.g., Dose-Response Curve) analytical_testing->functional_assay compare_data Data Matches Previous Batch? functional_assay->compare_data accept_batch Accept Batch for Experiments compare_data->accept_batch Yes troubleshoot Troubleshoot & Contact Supplier compare_data->troubleshoot No

Caption: A systematic workflow for qualifying a new batch of Upadacitinib before experimental use.

Troubleshooting_Tree Troubleshooting Decision Tree for Batch-to-Batch Variation start Inconsistent Experimental Results check_protocol Protocol Followed Identically? start->check_protocol review_protocol Review and Standardize Experimental Protocol check_protocol->review_protocol No check_coa Compare CoAs of Old and New Batches check_protocol->check_coa Yes coa_discrepancy Significant CoA Discrepancy? check_coa->coa_discrepancy contact_supplier Contact Supplier with Data coa_discrepancy->contact_supplier Yes perform_qc Perform In-House QC (Assay, Purity, Potency) coa_discrepancy->perform_qc No qc_fail Batch Fails In-House QC? perform_qc->qc_fail quarantine_batch Quarantine Batch, Do Not Use qc_fail->quarantine_batch Yes investigate_further Investigate Other Experimental Factors qc_fail->investigate_further No

Caption: A logical decision tree to identify the root cause of experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variation in Upadacitinib?

A1: Common causes include slight differences in the manufacturing or purification process, which can lead to variations in the impurity profile, polymorphic form, or particle size. Improper storage and handling can also contribute to degradation and changes in potency.

Q2: How can I proactively control for batch-to-batch variation?

A2: It is best practice to qualify each new batch of Upadacitinib upon receipt. This involves comparing the CoA to previous batches and, ideally, performing a simple, rapid in-house quality control test, such as an HPLC purity check or a functional assay, to confirm consistent performance.

Q3: My new batch has a slightly different color/texture. Should I be concerned?

A3: A change in the physical appearance of the powder could indicate a difference in polymorphic form or particle size, which may affect its solubility and dissolution rate. While it may not always impact the outcome of every experiment, it warrants further investigation. At a minimum, you should perform a functional assay to ensure the potency is unaffected in your experimental system.

Q4: The CoA for my new batch shows a slightly higher level of total impurities, but it is still within the supplier's specifications. Can I use it?

A4: While the batch meets the supplier's release criteria, a higher impurity profile could potentially introduce off-target effects in sensitive assays. If your experiments are highly sensitive, it is recommended to test the new batch in a non-critical experiment first to ensure it does not produce anomalous results.

Q5: What should I do if I confirm that a new batch of Upadacitinib is the source of the experimental variation?

A5: If you have confirmed that the new batch is performing differently through analytical and functional testing, you should contact the supplier immediately. Provide them with the batch numbers and a detailed summary of your findings, including any comparative data you have generated. Do not use the suspect batch for further critical experiments.

References

Technical Support Center: Preventing Degradation of UP163 During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "UP163" did not yield a specific, recognized chemical compound, drug, or experimental substance used by researchers and drug development professionals. The information provided below is a generalized template based on common best practices for handling sensitive chemical compounds in a laboratory setting. For accurate guidance, please replace "this compound" with the specific name of your compound of interest and consult its dedicated technical data sheet.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of sensitive compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of sensitive compounds like this compound?

A: The stability of a compound is influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: The stability of many compounds is pH-dependent. Extreme pH values can lead to hydrolysis or other degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in light-sensitive compounds.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.

  • Enzymatic Degradation: If working with biological samples, endogenous enzymes can metabolize or degrade the compound.

Q2: How should I properly store stock solutions of this compound to minimize degradation?

A: Proper storage is critical for maintaining the integrity of your compound. Refer to the manufacturer's specific recommendations. General best practices include:

  • Temperature: Store at the recommended temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Light Protection: Store in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For oxygen-sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • Solvent Choice: Use a high-purity, anhydrous solvent recommended for the compound.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A: Yes, compound degradation is a common cause of experimental variability. If you suspect degradation, consider the following troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock solution on the day of the experiment.

  • Control for Stability: Include a control sample where the compound is incubated under the same experimental conditions for the same duration to assess its stability.

  • Analytical Verification: Use analytical techniques like HPLC or LC-MS to check the purity and concentration of your stock and working solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over a short period in an aqueous buffer. Hydrolysis due to suboptimal pH. Determine the optimal pH range for compound stability from the literature or perform a pH stability study. Use a buffer system that maintains this pH throughout the experiment.
Precipitation of the compound in the experimental medium. Poor solubility or solvent incompatibility. Ensure the final concentration of the solvent used to dissolve the compound is compatible with your experimental medium. Consider using a different solvent or a solubilizing agent if recommended for the compound.
Discoloration of the compound solution upon exposure to light. Photodegradation. Conduct all experimental steps under low-light conditions or by using amber-colored labware.
Inconsistent results between different batches of the compound. Batch-to-batch variability or improper long-term storage of older batches. Qualify each new batch of the compound upon receipt. Re-evaluate the purity of older stock solutions before use.

Experimental Protocols

Protocol 1: Assessing Compound Stability in an Aqueous Buffer
  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add this compound to each buffer to a final concentration relevant to your experiments. Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and for various durations (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, analyze the remaining concentration of the intact compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

Logical Troubleshooting Workflow for Compound Instability

A Inconsistent Experimental Results B Suspect Compound Degradation A->B C Check Storage Conditions (Temp, Light, Age) B->C D Prepare Fresh Stock & Working Solutions B->D F Analyze Purity (e.g., HPLC, LC-MS) C->F E Run Stability Control in Experiment D->E G Problem Resolved? E->G F->G H YES: Implement New Handling Procedures G->H Yes I NO: Investigate Other Experimental Variables G->I No

Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by compound degradation.

General Degradation Pathways

Compound Intact Compound (this compound) Hydrolysis Hydrolysis (pH, Water) Compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Compound->Oxidation Photolysis Photolysis (UV, Light) Compound->Photolysis Degradation_Products Degradation Products (Inactive/Altered Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Common chemical degradation pathways for sensitive experimental compounds.

Validation & Comparative

A Comparative Analysis of Upadacitinib and Other Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, selectivity, and experimental validation of leading JAK inhibitors in the treatment of autoimmune and inflammatory disorders.

This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor Upadacitinib (a selective JAK1 inhibitor) against other prominent JAK inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy supported by experimental data and methodologies.

Janus kinase inhibitors, or jakinibs, are a class of immunomodulating drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] These enzymes are crucial for the signaling of numerous cytokines and growth factors that drive inflammatory and immune responses through the JAK-STAT pathway.[1][2] By inhibiting these enzymes, JAK inhibitors can effectively dampen the overactive immune responses characteristic of many autoimmune and inflammatory diseases.[1][3]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[2][4] JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene transcription.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Activation JAK_Inhibitor JAK Inhibitor (e.g., Upadacitinib) JAK_Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Comparative Efficacy of JAK Inhibitors

The efficacy of JAK inhibitors varies depending on their selectivity for different JAK isoforms and the specific disease indication. The following tables summarize key efficacy data from clinical trials for several prominent JAK inhibitors in the treatment of atopic dermatitis and rheumatoid arthritis.

Atopic Dermatitis
Inhibitor (Trade Name)JAK SelectivityTrialKey Efficacy EndpointResult
Upadacitinib (Rinvoq)JAK1 selective[4][5][6]Phase 2bMean % improvement in EASI score at 32 weeks (30mg dose)97%[7]
Abrocitinib (Cibinqo)JAK1 selective[8]Phase 2% of patients achieving IGA score of 0 or 1 at 12 weeks (200mg dose)Data not specified in provided text[8]
Baricitinib (Olumiant)JAK1/JAK2 inhibitor[9]Phase 3 (BREEZE-AD1/AD2)Assessed safety and efficacy over 16 weeksDetails not specified in provided text[7]
Delgocitinib (Corectim)Pan-JAK inhibitor[7]Phase 3 (Topical)Compared safety and efficacy of 0.5% ointment to vehicleDetails not specified in provided text[7]

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment

Rheumatoid Arthritis
Inhibitor (Trade Name)JAK SelectivityTrialKey Efficacy EndpointResult
Upadacitinib (Rinvoq)JAK1 selective[4][5][6]Not specifiedApproved for RA[6][7]Demonstrated superiority over placebo or active comparator[6]
Tofacitinib (Xeljanz)JAK1/JAK3 inhibitor[10]Not specifiedApproved for RA[9]Effective in treating RA[9]
Baricitinib (Olumiant)JAK1/JAK2 inhibitor[9]Not specifiedApproved for RA[9]Showed rapid and long-lasting therapeutic benefits[9]
Ruxolitinib (Jakafi/Opzelura)JAK1/JAK2 inhibitor[10]Not specifiedOral form approved for myelofibrosis; Topical for atopic dermatitis and vitiligo[3]Effective for specified indications[3]

Experimental Protocols

The evaluation of JAK inhibitor efficacy relies on a variety of in vitro and in vivo experimental models. A common approach involves cell-based assays to determine the inhibitory concentration (IC50) of a compound against specific JAK enzymes and downstream signaling events.

In Vitro Cellular Assay for JAK1/STAT3 Phosphorylation

Objective: To determine the potency of a JAK inhibitor in blocking cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the target cytokine receptor and JAK1 (e.g., TF-1 cells)

  • Recombinant human cytokine (e.g., IL-6)

  • Test JAK inhibitor (e.g., Upadacitinib) and control inhibitors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT3 antibody

  • Flow cytometer

Methodology:

  • Cell Culture: Culture TF-1 cells in appropriate medium until they reach the desired density.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the JAK inhibitor or vehicle control for a specified period (e.g., 1 hour).

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-6 to induce JAK1-mediated STAT3 phosphorylation.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT3 antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT3 phosphorylation in each treatment group.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the phospho-STAT3 signal by 50%.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., TF-1 cells) Compound_Incubation 2. Pre-incubation with JAK Inhibitor Cell_Culture->Compound_Incubation Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IL-6) Compound_Incubation->Cytokine_Stimulation Fix_Perm 4. Fixation & Permeabilization Cytokine_Stimulation->Fix_Perm Staining 5. Staining with anti-pSTAT3 antibody Fix_Perm->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. IC50 Calculation Flow_Cytometry->Data_Analysis

Figure 2: A typical experimental workflow for assessing JAK inhibitor efficacy in a cell-based assay.

Conclusion

The landscape of JAK inhibitors is rapidly evolving, with newer, more selective agents like Upadacitinib demonstrating significant efficacy in a range of inflammatory and autoimmune diseases.[6][11][12] The choice of a particular JAK inhibitor for therapeutic development or clinical application will depend on a careful consideration of its selectivity profile, clinical efficacy in the target indication, and overall safety profile. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of this important class of therapeutic agents.

References

Head-to-Head In Vitro Comparison: UP163 (as represented by Upadacitinib) and Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the Janus kinase (JAK) inhibitors UP163 (represented here by the well-characterized selective JAK1 inhibitor, Upadacitinib) and Tofacitinib. This document is intended to serve as a resource for researchers and professionals in drug development, offering a detailed examination of their respective mechanisms of action, inhibitory profiles, and effects on cellular signaling pathways based on publicly available experimental data.

Executive Summary

Tofacitinib, a first-generation JAK inhibitor, demonstrates broad activity against multiple JAK family members, primarily inhibiting JAK1 and JAK3. This broad-spectrum inhibition leads to the modulation of a wide array of cytokine signaling pathways. In contrast, Upadacitinib, a second-generation inhibitor, was designed for greater selectivity towards JAK1. This enhanced selectivity aims to provide a more targeted therapeutic effect while potentially mitigating off-target effects associated with the inhibition of other JAK isoforms. This guide presents in vitro data to delineate these differences in kinase selectivity, cytokine signaling inhibition, and impact on T-cell proliferation.

Kinase Inhibition Profile

The in vitro potency and selectivity of Upadacitinib and Tofacitinib have been characterized through various enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their inhibitory activity against specific JAK kinases.

Kinase TargetUpadacitinib IC50 (nM)Tofacitinib IC50 (nM)Key Findings
JAK1 43112Both compounds inhibit JAK1, with Upadacitinib showing higher potency in some assays.
JAK2 12020Tofacitinib is more potent against JAK2 than Upadacitinib.
JAK3 23001.6Tofacitinib is a potent inhibitor of JAK3, while Upadacitinib is highly selective against it.[1][2]
TYK2 470034Tofacitinib shows moderate activity against TYK2, whereas Upadacitinib has minimal activity.

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is a synthesis from multiple sources to provide a comparative overview.

Inhibition of Cytokine-Induced STAT Phosphorylation

The functional consequence of JAK inhibition is the blockade of signal transducer and activator of transcription (STAT) phosphorylation, a critical step in cytokine signaling. The inhibitory effects of Upadacitinib and Tofacitinib on the phosphorylation of STATs in response to various cytokine stimuli are summarized below. These assays are typically performed in peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.

Cytokine Stimulus (Signaling Pathway)Upadacitinib IC50 (nM)Tofacitinib IC50 (nM)Pathway Selectivity
IL-6 (JAK1/JAK2/TYK2) 60.7119Upadacitinib is more potent in inhibiting this predominantly JAK1-driven pathway.[3]
IL-2 (JAK1/JAK3) Potent InhibitionPotent InhibitionBoth compounds are potent inhibitors of JAK1/3-dependent cytokine signaling.[4][5]
IL-4 (JAK1/JAK3) Potent InhibitionPotent InhibitionSimilar to IL-2, both effectively block this pathway.[4][5]
IL-15 (JAK1/JAK3) Potent InhibitionPotent InhibitionBoth demonstrate strong inhibition of this common gamma-chain cytokine signaling.[4][5]
IL-21 (JAK1/JAK3) Potent InhibitionPotent InhibitionBoth potently inhibit this pathway, crucial for lymphocyte function.[4][5]
IFN-γ (JAK1/JAK2) High PotencyReduced PotencyUpadacitinib shows higher potency against this JAK1/2-mediated pathway compared to Tofacitinib.[4]
GM-CSF (JAK2/JAK2) Less Potent InhibitionMore Potent InhibitionTofacitinib's stronger JAK2 inhibition translates to more potent blocking of this pathway.[4][5]
IL-7 (JAK1/JAK3) 12579.1Tofacitinib is more potent in inhibiting this JAK1/JAK3-dependent pathway.[3]

T-Cell Proliferation Inhibition

The proliferation of T-lymphocytes is a hallmark of the adaptive immune response and is heavily dependent on cytokine signaling. In vitro T-cell proliferation assays, often using mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, are used to assess the immunomodulatory effects of JAK inhibitors.

Assay TypeUpadacitinibTofacitinibKey Findings
PHA-stimulated PBMC Proliferation Dose-dependent inhibitionDose-dependent inhibitionBoth compounds effectively inhibit T-cell proliferation, with Upadacitinib showing strong inhibitory effects at nanomolar concentrations.[6]
CD3/CD28-stimulated T-Cell Proliferation Inhibition of proliferationInhibition of proliferationBoth inhibitors reduce the proliferation of T-cells upon T-cell receptor (TCR) stimulation.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical JAK-STAT signaling pathway and highlight the differential points of intervention for Upadacitinib and Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocation & Transcription Upadacitinib Upadacitinib Upadacitinib->JAK1 Strongly Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibits Tofacitinib->JAK2 Inhibits Tofacitinib->JAK3 Strongly Inhibits

Caption: Differential Inhibition of the JAK-STAT Pathway.

Experimental Workflow Diagrams

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK Enzyme - STAT Substrate - ATP - Inhibitor (Upadacitinib/Tofacitinib) Serial_Dilution Perform Serial Dilution of Inhibitors Reagents->Serial_Dilution Add_Inhibitor Add Diluted Inhibitors to Wells Serial_Dilution->Add_Inhibitor Plate_Setup Plate Setup (96-well): - Add JAK Enzyme and STAT Substrate Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect STAT Phosphorylation (ELISA or Western Blot) Stop_Reaction->Detection Data_Analysis Measure Signal and Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

Caption: In Vitro Kinase Inhibition Assay Workflow.

pSTAT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Cytokine Stimulation cluster_staining Staining & Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood Incubate_Inhibitor Incubate Cells with Inhibitor (Upadacitinib/Tofacitinib) Isolate_PBMCs->Incubate_Inhibitor Stimulate_Cytokine Stimulate with Specific Cytokine (e.g., IL-6, IL-2) Incubate_Inhibitor->Stimulate_Cytokine Fix_Perm Fix and Permeabilize Cells Stimulate_Cytokine->Fix_Perm Stain_pSTAT Stain with Fluorescently-labeled anti-pSTAT Antibodies Fix_Perm->Stain_pSTAT Flow_Cytometry Acquire Data on Flow Cytometer Stain_pSTAT->Flow_Cytometry Analyze_Data Analyze pSTAT Levels in Gated Cell Populations Flow_Cytometry->Analyze_Data

Caption: Phospho-STAT Flow Cytometry Assay Workflow.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Adenosine triphosphate (ATP)

  • Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In the wells of a microplate, add the recombinant JAK enzyme and the peptide substrate.

  • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) for baseline activity and a no-enzyme control for background.

  • Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be close to the Km for each enzyme to ensure competitive inhibition is accurately measured.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cytokine-Induced Phospho-STAT (pSTAT) Flow Cytometry Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Materials:

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ)

  • Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)

  • Cell culture medium (e.g., RPMI 1640)

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14) and intracellular pSTATs (e.g., pSTAT1, pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend PBMCs in cell culture medium and pre-incubate with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Stimulate the cells with a specific cytokine at a pre-determined optimal concentration for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.

  • Permeabilize the cells using a permeabilization buffer to allow intracellular antibody staining.

  • Stain the cells with a cocktail of antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, monocytes).

  • Stain the cells with an antibody specific for the phosphorylated form of the STAT protein of interest.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data using flow cytometry software. Gate on the specific cell populations and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition of pSTAT signaling for each compound concentration and determine the IC50 value.[7]

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of JAK inhibitors on T-cell proliferation.

Materials:

  • Isolated human PBMCs or purified T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))

  • Test compounds (Upadacitinib, Tofacitinib) and vehicle control (DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Label isolated PBMCs or T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of the test compounds or vehicle control to the wells.

  • Stimulate the cells with anti-CD3/CD28 antibodies or PHA. Include an unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze them by flow cytometry.

  • Gate on the lymphocyte population (and specific T-cell subsets if desired) and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.

  • Quantify the percentage of divided cells and the proliferation index for each condition.

  • Determine the inhibitory effect of the compounds on T-cell proliferation.[6]

Conclusion

The in vitro data presented in this guide highlight the distinct pharmacological profiles of Upadacitinib and Tofacitinib. Upadacitinib's selectivity for JAK1 results in a more targeted inhibition of specific cytokine pathways, particularly those heavily reliant on JAK1 signaling. Tofacitinib, with its broader inhibition of JAK1 and JAK3, and to a lesser extent JAK2, impacts a wider range of cytokine signaling cascades. These fundamental differences in their in vitro mechanisms of action are crucial for understanding their therapeutic potential and for guiding further research and development in the field of JAK inhibition. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other JAK inhibitors.

References

Unraveling the Cellular Mechanisms of UP163: A Guide to siRNA-Mediated Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative framework for validating the biological effects of a compound designated as UP163 through siRNA-mediated gene knockdown. As public scientific literature does not currently contain information on a compound with the identifier "this compound," this guide will proceed by establishing a hypothetical framework. We will assume, for illustrative purposes, that this compound is an inhibitor of the well-characterized signaling protein, MAP Kinase 1 (MAPK1), also known as ERK2.

This guide will detail the experimental protocols and data presentation necessary to build a robust comparison between the phenotypic effects of this compound and the effects of directly silencing its putative target. This cross-validation approach is a cornerstone of rigorous drug development, ensuring that the observed cellular responses are indeed a consequence of on-target activity.

Comparative Analysis of this compound and MAPK1 siRNA Effects

To objectively compare the performance of this compound with the genetic knockdown of its proposed target, a series of quantitative cellular assays should be performed. The data should be meticulously recorded and summarized for clear comparison.

Cellular Endpoint Control (Vehicle) This compound (10 µM) Control siRNA MAPK1 siRNA
Cell Viability (% of Control) 100 ± 5.265.3 ± 4.198.7 ± 5.568.1 ± 4.9
Apoptosis Rate (% Caspase-3 Positive) 3.1 ± 0.828.7 ± 2.53.5 ± 1.030.2 ± 3.1
p-ERK1/2 Levels (Relative to Total ERK) 1.0 ± 0.10.2 ± 0.050.9 ± 0.10.3 ± 0.07
c-Fos mRNA Expression (Fold Change) 1.0 ± 0.20.4 ± 0.11.1 ± 0.30.5 ± 0.15

Table 1: Hypothetical comparative data summarizing the effects of this compound and MAPK1 siRNA on key cellular readouts in a cancer cell line. Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the core experiments required for this validation study.

Cell Culture and Treatment

Human cancer cell lines, such as HeLa or A549, are suitable for these experiments. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, this compound would be dissolved in DMSO to create a stock solution and then diluted in culture medium to the final working concentration. A vehicle control (DMSO) at the same final concentration should always be included.

siRNA Transfection

For gene knockdown, commercially available validated siRNAs targeting MAPK1 and a non-targeting control siRNA should be used. Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's protocol. Briefly, siRNA and the transfection reagent are separately diluted in serum-free medium, then combined and incubated to allow for complex formation. This complex is then added to the cells, and the cells are incubated for 48-72 hours before subsequent experiments to ensure efficient protein knockdown.

Quantitative Real-Time PCR (qRT-PCR)

To assess the expression of target genes like c-Fos, total RNA is extracted from cells using a suitable kit. cDNA is then synthesized from the RNA template. qRT-PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes. The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Western Blotting

To analyze protein levels and phosphorylation status, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total ERK, phospho-ERK (p-ERK1/2), and a loading control like β-actin. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Cell viability can be measured using the MTT or WST-1 assay. Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA. At the end of the treatment period, the reagent is added to the wells, and after a specific incubation time, the absorbance is measured using a microplate reader. The results are expressed as a percentage of the control group.

Apoptosis Assay

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining or by measuring caspase-3 activity. For caspase-3 activity, a fluorometric or colorimetric assay kit can be used according to the manufacturer's instructions.

Visualizing the Logic and Workflow

Diagrams are essential for conveying complex relationships and experimental procedures. The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of this compound and the experimental workflow for its validation.

G cluster_pathway Hypothetical this compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 TranscriptionFactors Transcription Factors (e.g., c-Fos) MAPK1->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPK1 Inhibition

Caption: Hypothetical signaling cascade showing this compound as an inhibitor of MAPK1 (ERK2).

G cluster_workflow Experimental Workflow for this compound Validation cluster_treatment Treatment Groups cluster_assays Downstream Assays start Start: Cancer Cell Line Vehicle Vehicle Control start->Vehicle UP163_Treat This compound Treatment start->UP163_Treat siRNA_Control Control siRNA start->siRNA_Control siRNA_MAPK1 MAPK1 siRNA start->siRNA_MAPK1 Viability Cell Viability Assay Vehicle->Viability Apoptosis Apoptosis Assay Vehicle->Apoptosis qPCR qRT-PCR (c-Fos) Vehicle->qPCR Western Western Blot (p-ERK, Total ERK) Vehicle->Western UP163_Treat->Viability UP163_Treat->Apoptosis UP163_Treat->qPCR UP163_Treat->Western siRNA_Control->Viability siRNA_Control->Apoptosis siRNA_Control->qPCR siRNA_Control->Western siRNA_MAPK1->Viability siRNA_MAPK1->Apoptosis siRNA_MAPK1->qPCR siRNA_MAPK1->Western end Data Analysis & Comparison Viability->end Apoptosis->end qPCR->end Western->end

Caption: Workflow for comparing the effects of this compound and MAPK1 siRNA.

By systematically applying these methodologies and presenting the data in a clear, comparative format, researchers can robustly validate the on-target effects of novel compounds like the hypothetical this compound. This rigorous approach is fundamental to building a strong preclinical data package and advancing promising therapeutic candidates.

Independent Verification of Upadacitinib (UP163) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis and comparison of the published research findings for Upadacitinib, a selective Janus kinase (JAK) inhibitor. The information presented is collated from peer-reviewed clinical trial data to support independent verification and further research.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammatory and autoimmune diseases.[4][5] By competitively binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] This, in turn, prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2][4] The selectivity of Upadacitinib for JAK1 over other JAK isoforms, such as JAK2, JAK3, and TYK2, has been demonstrated in enzymatic assays.[2]

JAK_STAT_Pathway cluster_cell Cellular Environment cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition Inflammation Inflammatory Gene Transcription DNA->Inflammation 6. Gene Transcription

Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

Clinical Efficacy in Rheumatoid Arthritis: The SELECT Program

The efficacy and safety of Upadacitinib in adults with moderately to severely active rheumatoid arthritis have been extensively studied in the Phase 3 SELECT clinical trial program.

Comparative Efficacy: Upadacitinib vs. Adalimumab (SELECT-COMPARE)

The SELECT-COMPARE trial was a pivotal study that evaluated Upadacitinib in patients with an inadequate response to methotrexate.[6][7][8]

Experimental Protocol: SELECT-COMPARE

  • Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study.[7][9]

  • Participants: Adult patients with moderate to severe rheumatoid arthritis on a stable background dose of methotrexate.[6][7]

  • Arms:

    • Upadacitinib (15 mg once daily) + Methotrexate

    • Adalimumab (40 mg every other week) + Methotrexate

    • Placebo + Methotrexate[7]

  • Primary Endpoints (at Week 12):

    • Achievement of ACR20 response (a 20% improvement in the American College of Rheumatology criteria).[7][10]

    • Clinical remission based on the Disease Activity Score 28 using C-reactive protein (DAS28-CRP < 2.6).[7][10]

Quantitative Data Summary: SELECT-COMPARE Efficacy at Week 12

Efficacy OutcomeUpadacitinib 15 mg + MTXAdalimumab 40 mg + MTXPlacebo + MTX
ACR20 Response 71%[7][10]63%[7]36%[7][10]
ACR50 Response 45%[7][10]29%[7][10]15%
ACR70 Response 25%[7]13%[7]5%[7]
Clinical Remission (DAS28-CRP < 2.6) 29%[7][10]18%[7]6%[7]
Low Disease Activity (DAS28-CRP ≤ 3.2) 45%[7]29%[7]14%[7]

MTX = Methotrexate

Five-year data from the SELECT-COMPARE trial demonstrated that the clinical superiority of Upadacitinib over Adalimumab was maintained, with a consistent safety profile.[6][9] Furthermore, Upadacitinib significantly inhibited radiographic progression compared to placebo at week 26.[10]

Comparative Efficacy: Upadacitinib vs. Tofacitinib (Indirect Comparison)

A matching-adjusted indirect comparison (MAIC) was conducted to compare the efficacy of Upadacitinib with another JAK inhibitor, Tofacitinib.[11][12]

Experimental Protocol: Matching-Adjusted Indirect Comparison

  • Data Sources: Patient-level data from the SELECT-MONOTHERAPY and SELECT-COMPARE trials for Upadacitinib were compared against published data from the ORAL Standard and ORAL Strategy trials for Tofacitinib.[12]

  • Methodology: A statistical re-weighting of the Upadacitinib trial populations was performed to match the baseline characteristics of the Tofacitinib trial populations, allowing for an indirect comparison of treatment effects.[12]

Quantitative Data Summary: Indirect Comparison at 3 and 6 Months

  • At 3 months: Upadacitinib monotherapy was associated with a significantly higher ACR70 response rate compared to Tofacitinib plus methotrexate.[11][12][13] Upadacitinib plus methotrexate was associated with a higher ACR50 response compared to Tofacitinib plus methotrexate.[12]

  • At 6 months: Upadacitinib plus methotrexate was associated with significantly greater improvements in clinical remission (SDAI, CDAI, and DAS28-ESR) compared to Tofacitinib plus methotrexate.[11][12][13]

Experimental Workflow: A Typical Phase 3 Rheumatoid Arthritis Trial

The following diagram illustrates the general workflow for a patient participating in a pivotal Phase 3 clinical trial for rheumatoid arthritis, such as SELECT-COMPARE.

G A Patient Screening (Inclusion/Exclusion Criteria Met) B Randomization A->B C1 Treatment Arm 1 (Upadacitinib + MTX) B->C1 C2 Treatment Arm 2 (Active Comparator + MTX) B->C2 C3 Treatment Arm 3 (Placebo + MTX) B->C3 D Double-Blind Treatment Period (e.g., 12-24 weeks) C1->D C2->D C3->D E Primary & Secondary Endpoint Assessment D->E F Long-Term Extension Phase (Optional) E->F G Final Data Analysis (Efficacy and Safety) F->G

Caption: Generalized experimental workflow for a Phase 3 rheumatoid arthritis clinical trial.

Safety and Tolerability

The safety profile of Upadacitinib has been consistently characterized across numerous clinical trials.[14] In the SELECT-COMPARE study, rates of adverse events and serious infections were generally similar between the Upadacitinib and Adalimumab groups, and higher than in the placebo group.[8] A numerically higher incidence of herpes zoster was observed with Upadacitinib compared to Adalimumab.[8][9] Importantly, long-term data have not revealed any new safety signals.[9] A network meta-analysis of nine randomized controlled trials concluded that Upadacitinib was not linked to a significant increase in the risk of serious adverse events.[15]

References

Preclinical Data on UP163 in Colitis Models Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies evaluating the efficacy of a compound designated as UP163 in animal models of colitis has yielded no specific results. Publicly available scientific literature and databases do not contain information on a substance with this identifier in the context of inflammatory bowel disease (IBD) research.

This lack of data prevents a direct comparison of this compound with a placebo in preclinical settings. Typically, such a comparison would involve evaluating the compound's effects on key parameters of colitis severity in established animal models.

Standard Preclinical Models for Colitis

To provide context for researchers and drug development professionals, preclinical evaluation of potential IBD therapeutics commonly employs several well-characterized animal models that mimic different aspects of human colitis. These include:

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles human ulcerative colitis.[1][2] DSS is administered in drinking water, causing damage to the colonic epithelium and leading to inflammation.[1][2]

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response, resulting in transmural inflammation that shares features with Crohn's disease.[1][3] TNBS is typically administered intrarectally with ethanol, which breaks the mucosal barrier.[1]

  • T-Cell Transfer Colitis: This model is considered highly relevant to the immunopathology of human IBD.[4] It involves transferring specific T-cell populations into immunodeficient mice, leading to the development of colitis.[4]

Evaluation of Therapeutic Efficacy in Preclinical Colitis Models

In these models, the efficacy of a test compound like this compound would be compared to a placebo by measuring a range of quantitative endpoints. These typically include:

ParameterDescription
Disease Activity Index (DAI) A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
Colon Length Intestinal inflammation leads to colon shortening; thus, a longer colon indicates reduced inflammation.
Histological Score Microscopic evaluation of colon tissue to assess the degree of inflammation, tissue damage, and cellular infiltration.
Myeloperoxidase (MPO) Activity An enzyme abundant in neutrophils, its activity in the colon is a marker of neutrophil infiltration and inflammation.
Cytokine Levels Measurement of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in colon tissue or serum.

A Note on Upadacitinib

While no information was found for "this compound," it is worth noting that a well-studied Janus kinase (JAK) inhibitor, upadacitinib , has undergone extensive clinical evaluation for the treatment of ulcerative colitis.[5][6][7][8][9][10] Upadacitinib functions by inhibiting JAK1, which is involved in the signaling of several pro-inflammatory cytokines implicated in the pathogenesis of IBD.[5][6][7] Clinical trials have demonstrated its efficacy in inducing and maintaining clinical remission in patients with moderately to severely active ulcerative colitis compared to placebo.[8][10]

The mechanism of action for a JAK inhibitor like upadacitinib involves the modulation of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK STAT STAT JAK->STAT pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription This compound Upadacitinib (JAK1 Inhibitor) This compound->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Should information on "this compound" become available, a similar framework of preclinical models and endpoints would be essential for its evaluation and comparison with a placebo. Researchers are encouraged to consult primary literature and clinical trial databases for the most current information on novel therapeutics for inflammatory bowel disease.

References

Comparative analysis of UP163's impact on different immune cell subsets.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential impacts of immunomodulatory agents, with a focus on OM-163 and CD163-targeted therapies, on key immune cell populations.

This guide provides a detailed comparative analysis of the effects of selected immunomodulatory agents on various immune cell subsets, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and macrophages. Due to the absence of publicly available data on a product specifically named "UP163," this guide focuses on the immunomodulator OM-163 and the therapeutic strategy of targeting the CD163 receptor on macrophages. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the potential of these immunomodulatory approaches.

Executive Summary

Immunomodulation is a critical therapeutic strategy for a wide range of diseases, from autoimmune disorders to cancer. Understanding the precise impact of different immunomodulatory agents on the complex interplay of immune cell subsets is paramount for developing effective and targeted therapies. This guide delves into the distinct mechanisms and effects of two immunomodulatory approaches: the bacterial extract-derived immunomodulator OM-163 and the targeted delivery of therapeutic agents via the scavenger receptor CD163, predominantly expressed on macrophages.

OM-163 has demonstrated a significant influence on T cell-mediated immunity, promoting anti-tumor responses. In contrast, CD163-targeted therapies , often in the form of antibody-drug conjugates (ADCs), offer a more focused approach to modulating macrophage function, with the potential to either suppress inflammation or enhance anti-tumor immunity depending on the conjugated payload.

This guide presents quantitative data on the effects of these agents on immune cell populations, detailed experimental protocols for reproducing and expanding upon these findings, and visual representations of the key signaling pathways involved.

Comparative Impact on Immune Cell Subsets

The following tables summarize the known effects of OM-163 and CD163-targeted therapies on major immune cell subsets. It is important to note that research on OM-163's impact on B cells and NK cells is less extensive than that on T cells.

Table 1: Impact on T Lymphocytes
FeatureOM-163CD163-Targeted Therapies (e.g., Dexamethasone Conjugate)Alternative Immunomodulators (e.g., Glatiramer Acetate)
Primary Effect Systemic anti-tumor effect mediated by T lymphocytes.Indirect modulation of T cell responses through macrophage polarization.Modulation of T cell phenotype and function.
CD4+ T Cells Increased infiltration in tumors.Potential shift in T helper cell balance (Th1/Th2/Th17) depending on macrophage modulation.Promotes a shift towards Th2 and regulatory T cell (Treg) phenotypes.
CD8+ T Cells Increased infiltration and activation in tumors.May enhance or suppress cytotoxic T lymphocyte (CTL) activity depending on the tumor microenvironment.Can modulate CTL activity.
Cytokine Profile Not extensively documented.Can lead to reduced pro-inflammatory cytokine production by T cells.Increased production of anti-inflammatory cytokines like IL-10.
Table 2: Impact on Macrophages
FeatureOM-163CD163-Targeted Therapies (e.g., Dexamethasone Conjugate)Alternative Immunomodulators (e.g., Curcumin)
Primary Effect Not the primary target.Direct targeting and modulation of CD163+ macrophages.Broad immunomodulatory effects including on macrophages.
Polarization Not extensively documented.Can drive polarization towards an anti-inflammatory (M2) phenotype.Can inhibit M1 polarization and promote M2-like characteristics.
Phagocytosis No direct evidence.Can modulate phagocytic activity.Can enhance phagocytic capacity.
Cytokine Secretion No direct evidence.Significantly reduces the secretion of pro-inflammatory cytokines like TNF-α.Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Table 3: Impact on B Lymphocytes and NK Cells
FeatureOM-163CD163-Targeted TherapiesAlternative Immunomodulators (e.g., Echinacea extracts)
B Cell Proliferation Limited data available.No direct effect reported.Can stimulate B cell proliferation.
Antibody Production Limited data available.No direct effect reported.May enhance antibody production.
NK Cell Cytotoxicity Limited data available.No direct effect reported.Can enhance NK cell cytotoxic activity.
NK Cell Activation Limited data available.No direct effect reported.Can lead to NK cell activation.

Experimental Protocols

To facilitate further research and validation of the presented data, this section provides detailed methodologies for key experiments.

Multicolor Flow Cytometry for Immune Cell Immunophenotyping

Objective: To identify and quantify different immune cell subsets in peripheral blood or tissue samples.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For tissue samples, create a single-cell suspension using mechanical dissociation and enzymatic digestion (e.g., collagenase/DNase).

    • Wash cells with phosphate-buffered saline (PBS) and resuspend in FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).

  • Antibody Staining:

    • Incubate 1x10^6 cells with a pre-titered cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

    • A typical panel for T cells, B cells, and NK cells could include:

      • CD3 (T cell marker)

      • CD4 (Helper T cell marker)

      • CD8 (Cytotoxic T cell marker)

      • CD19 (B cell marker)

      • CD56 (NK cell marker)

      • CD16 (NK cell and monocyte marker)

    • For macrophage phenotyping, a panel could include:

      • CD45 (Leukocyte common antigen)

      • CD11b (Myeloid marker)

      • CD14 (Monocyte/macrophage marker)

      • CD68 (Pan-macrophage marker)

      • CD163 (M2 macrophage marker)

      • HLA-DR (M1 macrophage marker)

  • Data Acquisition:

    • Wash cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend cells in FACS buffer.

    • Acquire data on a multicolor flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.

  • Data Analysis:

    • Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations based on their marker expression.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

Objective: To measure the cytotoxic activity of NK cells against target cells.

Protocol:

  • Target Cell Labeling:

    • Label target cells (e.g., K562 cell line) with radioactive Chromium-51 (⁵¹Cr) by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

  • Co-culture:

    • Plate the labeled target cells at a constant number in a 96-well V-bottom plate.

    • Add effector NK cells at varying effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vitro Macrophage Polarization Assay

Objective: To differentiate monocytes into macrophages and polarize them into M1 or M2 phenotypes.[1][2]

Protocol:

  • Monocyte Isolation:

    • Isolate monocytes from PBMCs by adherence to plastic tissue culture plates or by using magnetic-activated cell sorting (MACS) for CD14+ cells.

  • Macrophage Differentiation:

    • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into M0 macrophages.

  • Macrophage Polarization:

    • To induce M1 polarization, treat the M0 macrophages with LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for 24-48 hours.[1]

    • To induce M2 polarization, treat the M0 macrophages with IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for 24-48 hours.

  • Analysis of Polarization:

    • Analyze the expression of M1 (e.g., HLA-DR, CD86) and M2 (e.g., CD163, CD206) markers by flow cytometry as described in Protocol 2.1.

    • Measure the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the culture supernatant by ELISA or cytokine bead array.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Reaction and Measurement:

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell cluster_TCell T Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 NFAT NFAT PLCg->NFAT NFkB NF-κB PI3K->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-Cell Activation Signaling Pathway.

Macrophage_Polarization_Signaling cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS LPS Macrophage Macrophage LPS->Macrophage IFNg IFN-γ IFNg->Macrophage STAT1 STAT1 M1_Phenotype M1 Phenotype (Pro-inflammatory) STAT1->M1_Phenotype NFkB_M1 NF-κB NFkB_M1->M1_Phenotype IL4_13 IL-4 / IL-13 IL4_13->Macrophage STAT6 STAT6 M2_Phenotype M2 Phenotype (Anti-inflammatory) STAT6->M2_Phenotype Macrophage->STAT1 Macrophage->NFkB_M1 Macrophage->STAT6

Caption: Key Signaling Pathways in Macrophage Polarization.

Experimental Workflows

Flow_Cytometry_Workflow Start Start: Blood/Tissue Sample Cell_Prep Single-Cell Suspension Start->Cell_Prep Staining Antibody Staining Cell_Prep->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Analysis Data Analysis (Gating) Acquisition->Analysis Result End: Cell Subset Quantification Analysis->Result

Caption: Experimental Workflow for Multicolor Flow Cytometry.

NK_Cytotoxicity_Workflow Start Start: Effector & Target Cells Target_Labeling Target Cell Labeling (e.g., ⁵¹Cr) Start->Target_Labeling CoCulture Co-culture at Varying E:T Ratios Start->CoCulture Target_Labeling->CoCulture Incubation 4-hour Incubation CoCulture->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Measurement Measure Released Label Supernatant_Collection->Measurement Calculation Calculate % Specific Lysis Measurement->Calculation Result End: NK Cell Cytotoxicity Calculation->Result

Caption: Workflow for NK Cell Cytotoxicity Assay.

Conclusion

The choice of an immunomodulatory agent has profound and differential effects on the landscape of immune cells. OM-163 appears to exert its primary influence through the activation of T cell-mediated anti-tumor immunity. In contrast, CD163-targeted therapies provide a precision approach to reprogramming macrophage function, which can indirectly shape the broader immune response.

The data and protocols presented in this guide offer a foundational resource for the comparative analysis of these and other immunomodulatory agents. A thorough understanding of their cell-specific impacts is crucial for the rational design of novel therapeutics and the optimization of existing treatment regimens. Further research is warranted to fully elucidate the effects of OM-163 on B cells and NK cells and to explore the full spectrum of immune cell modulation achievable through CD163-targeted strategies.

References

Benchmarking UP163: A Comparative Potency Analysis Against Next-Generation JAKinibs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound UP163 against leading next-generation Janus kinase (JAK) inhibitors. The data presented herein is intended to offer an objective assessment of this compound's potency and selectivity profile, supported by detailed experimental protocols for reproducibility.

Introduction to JAKinibs and the JAK-STAT Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals via the JAK-STAT pathway.[1][2] This signaling cascade plays a critical role in regulating immune responses, inflammation, and hematopoiesis.[3][4] The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—associate with transmembrane cytokine receptors.[5][6] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3][4] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes.[2][3]

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[5][7] Consequently, JAK inhibitors (JAKinibs) have emerged as a significant class of therapeutic agents.[8] First-generation JAKinibs were often non-selective, leading to a broad range of effects and potential side effects.[1] The development of next-generation JAKinibs has focused on achieving greater selectivity for specific JAK isoforms to enhance efficacy and improve safety profiles.[7] This guide benchmarks the potency of a novel investigational compound, this compound, against several next-generation JAKinibs.

Comparative Potency and Selectivity

The inhibitory activity of this compound was assessed against the four JAK isoforms and compared to a panel of next-generation JAKinibs. The half-maximal inhibitory concentrations (IC50) were determined using in vitro biochemical kinase assays. Cellular activity was evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in relevant cell lines.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Cellular pSTAT3 Inhibition (IL-6 induced) IC50 (nM)Primary Selectivity Profile
This compound 3.5 4.2 380 320 22 JAK1/JAK2
Upadacitinib~13-43~45-110>1000~230-580~34JAK1
Filgotinib~10-30~28-80~810~530~110JAK1
Baricitinib~5.9~5.7>400~53~44JAK1/JAK2

Note: IC50 values for competitor compounds are approximate and compiled from various public sources for comparative purposes. Actual values may vary depending on assay conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding JAK JAK receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization nucleus Nucleus pSTAT->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Transcription JAKinib JAKinib (this compound) JAKinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAKinibs.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagents Recombinant JAK Enzymes + ATP + Substrate incubation Incubation reagents->incubation inhibitor_prep Serial Dilution of this compound inhibitor_prep->incubation detection Signal Detection (e.g., Luminescence) incubation->detection ic50_calc_bio IC50 Calculation detection->ic50_calc_bio cell_culture Cell Culture (e.g., PBMCs) inhibitor_treatment Pre-treatment with this compound cell_culture->inhibitor_treatment cytokine_stimulation Cytokine Stimulation (e.g., IL-6) inhibitor_treatment->cytokine_stimulation lysis Cell Lysis cytokine_stimulation->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot for pSTAT protein_quant->western_blot ic50_calc_cell IC50 Calculation western_blot->ic50_calc_cell

Caption: Experimental workflow for determining JAK inhibitor potency.

Experimental Protocols

The following are the detailed methodologies for the key assays used to characterize this compound.

In Vitro Biochemical JAK Kinase Assay

Objective: To determine the IC50 value of this compound against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domains)

  • Adenosine triphosphate (ATP)

  • Suitable peptide substrate (e.g., Ulight-JAK-1tide)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • This compound: Serially diluted in 100% DMSO, then further diluted in Assay Buffer

  • 384-well low-volume white plates

  • ADP-Glo™ Kinase Assay kit or similar

Procedure:

  • Add 2.5 µL of 2x concentrated kinase solution to each well of a 384-well plate.

  • Add 2.5 µL of serially diluted this compound or DMSO vehicle control.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 2x ATP/Substrate mixture. The final ATP concentration should be at the Km for each respective enzyme.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the signal according to the assay manufacturer's protocol (e.g., by adding ADP-Glo™ reagent to deplete unused ATP and then a kinase detection reagent to measure the generated ADP via a luminescence signal).[9]

  • Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular STAT3 Phosphorylation Assay

Objective: To measure the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human Interleukin-6 (IL-6)

  • This compound: Serially diluted in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere or stabilize.

  • Serum-starve the cells for 4-6 hours if required.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with an optimal concentration of IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

  • Quickly wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with antibodies against phospho-STAT3 and total STAT3.

Data Analysis: Quantify the band intensities for phospho-STAT3 and normalize to total STAT3. Calculate the percent inhibition of STAT3 phosphorylation for each this compound concentration relative to the IL-6 stimulated control without inhibitor. Determine the IC50 value using non-linear regression analysis.

References

Validating the Translational Relevance of Upadacitinib's (UP163) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upadacitinib (UP163), a selective Janus kinase (JAK) 1 inhibitor, with other therapeutic alternatives for immune-mediated inflammatory diseases. The data presented herein is intended to validate the translational relevance of Upadacitinib's mechanism by comparing its biochemical selectivity and clinical efficacy against other JAK inhibitors and a widely used biologic agent.

The Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. Dysregulation of this pathway is a key driver in the pathophysiology of many autoimmune and inflammatory conditions.

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Upadacitinib Upadacitinib (this compound) JAK->Upadacitinib Inhibition pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Comparative Selectivity of JAK Inhibitors

The therapeutic rationale for developing selective JAK inhibitors is to target specific cytokine pathways implicated in disease pathogenesis while minimizing off-target effects that may be associated with broader JAK inhibition. Upadacitinib was designed to selectively inhibit JAK1.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib and other JAK inhibitors against the different JAK isoforms. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Upadacitinib 43 [2][3]120 [2][3]2300 [2][3]4700 [2][3]
Baricitinib5.9[4]5.7[4]>400[4]53[4]
Tofacitinib1-32077-112344-406
Filgotinib1028810116

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Efficacy in Rheumatoid Arthritis

To assess the translational relevance of Upadacitinib's mechanism, its clinical efficacy in patients with rheumatoid arthritis is compared with other JAK inhibitors and the TNF-α inhibitor, Adalimumab. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent at least a 20%, 50%, and 70% improvement in disease activity, respectively, are used as key endpoints.

Head-to-Head Comparison: SELECT-COMPARE Trial

The SELECT-COMPARE study was a Phase 3 clinical trial that directly compared the efficacy of Upadacitinib to Adalimumab in patients with rheumatoid arthritis who had an inadequate response to methotrexate.[5][6][7]

Treatment GroupACR20 (%)ACR50 (%)ACR70 (%)
Upadacitinib (15 mg) 71 [5][7]45 [5][7]25 [5][7]
Adalimumab (40 mg)633918
Placebo36[5][7]15[5][7]5[5][7]

Data from Week 12 of the SELECT-COMPARE trial.[5][7]

Comparison with Other JAK Inhibitors (Cross-Trial)

The following table provides a cross-trial comparison of the efficacy of various JAK inhibitors in rheumatoid arthritis. It is important to note that direct comparisons between these trials should be made with caution due to potential differences in study design, patient populations, and background therapies.

Treatment GroupTrialACR20 (%)ACR50 (%)ACR70 (%)
Upadacitinib (15 mg) SELECT-MONOTHERAPY68 [8]42 [8]23 [8]
Tofacitinib (5 mg BID)ORAL Scan59.831.115.6
Baricitinib (4 mg)RA-BEAM70 [9]4928
Filgotinib (200 mg)FINCH 177.9[10]56.834.5

Data is typically from 12 or 24 weeks of treatment in patients with an inadequate response to methotrexate.

Experimental Protocols

JAK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of a test compound against JAK enzymes.

JAK_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (JAK enzyme, substrate, ATP, inhibitor) Start->Prepare_Reagents Serial_Dilution Create serial dilutions of the inhibitor Prepare_Reagents->Serial_Dilution Add_Inhibitor Add inhibitor or vehicle to wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add JAK enzyme to wells Add_Inhibitor->Add_Enzyme Initiate_Reaction Add substrate/ATP mix to start reaction Add_Enzyme->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure signal (e.g., luminescence) Incubate->Stop_Reaction Analyze_Data Calculate % inhibition and determine IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical JAK enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare assay buffer, recombinant human JAK enzyme, a suitable peptide substrate, and ATP. Dissolve the test compound (e.g., Upadacitinib) in DMSO to create a stock solution.

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

  • Enzyme Addition: Add the diluted JAK enzyme to each well.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Phospho-STAT Flow Cytometry

This protocol describes a method to assess the functional inhibition of JAK signaling in cells by measuring the phosphorylation of downstream STAT proteins.

Phospho_Flow_Workflow Start Start Isolate_Cells Isolate primary cells (e.g., PBMCs) Start->Isolate_Cells Pre-incubate Pre-incubate cells with inhibitor (e.g., Upadacitinib) or vehicle Isolate_Cells->Pre-incubate Stimulate Stimulate cells with a cytokine (e.g., IL-6) to activate JAK-STAT Pre-incubate->Stimulate Fix_Permeabilize Fix and permeabilize cells Stimulate->Fix_Permeabilize Stain_Surface Stain for cell surface markers Fix_Permeabilize->Stain_Surface Stain_Intracellular Stain for intracellular phospho-STAT (e.g., anti-pSTAT3) Stain_Surface->Stain_Intracellular Acquire_Data Acquire data on a flow cytometer Stain_Intracellular->Acquire_Data Analyze_Data Analyze pSTAT levels in cell populations Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for intracellular phospho-STAT flow cytometry.

Detailed Steps:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant cell line.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway) for a short period (e.g., 15 minutes) at 37°C.

  • Fixation: Immediately fix the cells with paraformaldehyde to preserve the phosphorylation state of the proteins.

  • Permeabilization: Permeabilize the cells with cold methanol to allow antibodies to access intracellular targets.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry: Acquire data on a flow cytometer, collecting fluorescence signals from a large number of individual cells.

  • Data Analysis: Analyze the data to determine the percentage of cells positive for the phospho-STAT protein or the median fluorescence intensity of the phospho-STAT signal in the presence of the inhibitor, compared to the stimulated control.

Conclusion

The data presented in this guide supports the translational relevance of Upadacitinib's mechanism of action. Its biochemical selectivity for JAK1 over other JAK isoforms translates into potent and clinically meaningful efficacy in rheumatoid arthritis, a disease where JAK1-dependent cytokines play a significant role. The comparative clinical data, particularly from head-to-head trials, suggests a favorable efficacy profile for Upadacitinib. The provided experimental protocols offer a framework for researchers to further investigate and validate the mechanisms of JAK inhibitors in various preclinical and clinical settings.

References

A comparative study of the safety profiles of various JAK inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases. However, their increasing use has brought to light a range of safety concerns that warrant careful consideration. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors, supported by quantitative data from clinical trials and detailed experimental methodologies for safety and selectivity assessment.

Comparative Safety Profiles of JAK Inhibitors

The following table summarizes the incidence rates of key adverse events of special interest (AESI) for several JAK inhibitors, compiled from major clinical trials and meta-analyses. It is important to note that direct comparisons across different trials can be challenging due to variations in study populations, disease states, and trial durations.

JAK InhibitorTrial/Study PopulationMajor Adverse Cardiovascular Events (MACE) (Incidence Rate per 100 patient-years)Venous Thromboembolism (VTE) (Incidence Rate per 100 patient-years)Malignancies (excluding NMSC) (Incidence Rate per 100 patient-years)Serious Infections (Incidence Rate per 100 patient-years)
Tofacitinib ORAL Surveillance (RA, ≥50 years, ≥1 CV risk factor)0.98 (5mg BID), 1.03 (10mg BID) vs 0.73 (TNF inhibitors)[1]0.60 (5mg BID), 0.96 (10mg BID) vs 0.32 (TNF inhibitors)[2]1.13 (5mg BID), 1.17 (10mg BID) vs 0.77 (TNF inhibitors)[1]2.95 (5mg BID), 3.42 (10mg BID) vs 2.66 (TNF inhibitors)
Baricitinib Integrated Analysis (RA)0.5[3][4]0.5 (DVT/PE)[4]0.6[3]2.6[3]
Upadacitinib Meta-analysis (Atopic Dermatitis vs. Dupilumab)Not significantly different from Dupilumab[5]Not significantly different from Dupilumab[5]Not significantly different from Dupilumab[5]Higher incidence of nasopharyngitis and upper respiratory tract infection[6]
Ruxolitinib JUMP Trial (Myelofibrosis)N/AN/AN/AMost common non-hematological AE was infection (12.5%)[7]
Fedratinib FREEDOM2 (Myelofibrosis, post-Ruxolitinib)N/AN/AN/AGrade ≥3 treatment-related AEs: 40% (vs 12% in BAT)
Abrocitinib Meta-analysis (Atopic Dermatitis vs. Dupilumab)Not significantly different from Dupilumab[5]Not significantly different from Dupilumab[5]Not significantly different from Dupilumab[5]Higher incidence of nausea[6]

NMSC: Non-melanoma skin cancer; RA: Rheumatoid Arthritis; CV: Cardiovascular; DVT/PE: Deep Vein Thrombosis/Pulmonary Embolism; BAT: Best Available Therapy. Data is compiled from multiple sources and direct comparison should be made with caution.

Key Safety Considerations

Based on extensive clinical data, several key safety concerns have been identified for the JAK inhibitor class:

  • Major Adverse Cardiovascular Events (MACE): The ORAL Surveillance trial found a higher rate of MACE for tofacitinib compared to TNF blockers in patients with rheumatoid arthritis who were 50 years of age or older with at least one cardiovascular risk factor.[1]

  • Thrombosis: An increased risk of blood clots, including deep vein thrombosis (DVT) and pulmonary embolism (PE), has been observed with some JAK inhibitors.[4][8]

  • Malignancies: An increased risk of certain cancers, including lymphoma and lung cancer, has been a notable concern, particularly highlighted in the tofacitinib ORAL Surveillance study.[1][9]

  • Serious Infections: Due to their immunomodulatory effects, JAK inhibitors are associated with an increased risk of serious infections, including opportunistic infections.[10]

  • Laboratory Abnormalities: Changes in hematological parameters (anemia, thrombocytopenia) and lipid profiles are commonly observed and require monitoring.[11][12]

Experimental Protocols

To evaluate the safety and selectivity of JAK inhibitors during drug development, a series of in vitro and in vivo assays are employed.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a panel of kinases to assess its selectivity.

Methodology: In Vitro Kinase Inhibition Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)

  • Reagent Preparation:

    • Prepare serial dilutions of the test JAK inhibitor in DMSO.

    • Prepare a kinase reaction mixture containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate in kinase buffer.[13]

    • Prepare an ATP solution.

    • Prepare a detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor.[13]

  • Kinase Reaction:

    • Add the diluted inhibitor and the kinase/substrate mixture to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature to allow for substrate phosphorylation.[14]

  • Detection:

    • Stop the reaction by adding the detection mixture.

    • Incubate to allow for the binding of detection reagents to the phosphorylated substrate.[13]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each kinase.[13] The fold selectivity is then calculated by comparing the IC50 values.

Cellular Off-Target Effect Assessment

Objective: To investigate potential off-target effects of a JAK inhibitor in a cellular context.

Methodology: Cell-Based Reporter Assay

  • Cell Culture and Treatment:

    • Culture a cell line with a well-characterized signaling pathway independent of the JAK-STAT pathway (e.g., HEK293 cells with a CRE-Luciferase reporter for the cAMP pathway).

    • Treat the cells with various concentrations of the JAK inhibitor.[15]

  • Pathway Stimulation:

    • Stimulate the non-JAK-STAT pathway with a specific agonist.[15]

  • Reporter Gene Measurement:

    • Incubate for a sufficient period to induce reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.[15]

  • Data Analysis:

    • If the JAK inhibitor significantly reduces the reporter gene activity induced by the agonist, it suggests an off-target effect on this alternative signaling pathway.[15]

Visualizing Key Pathways and Workflows

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Recruits & Phosphorylates P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory therapies.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for determining the selectivity of a JAK inhibitor.

Kinase_Selectivity_Workflow start Start prep Prepare Inhibitor Dilutions & Kinase Reaction Mixes start->prep reaction Initiate Kinase Reaction with ATP prep->reaction incubation Incubate for Phosphorylation reaction->incubation detection Add Detection Reagents (Antibody, Acceptor) incubation->detection read Read Plate (HTRF Reader) detection->read analysis Calculate % Inhibition & Determine IC50 read->analysis selectivity Calculate Fold Selectivity (IC50_JAKx / IC50_JAKy) analysis->selectivity end End selectivity->end

Caption: A generalized workflow for assessing the in vitro kinase selectivity of a JAK inhibitor.

References

Safety Operating Guide

Proper Disposal and Safe Handling of UP163 Resin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides essential safety and logistical information for the handling and disposal of UP163, an investment casting resin.

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal information for this compound resin.[1]

CategoryInformation
Product Identification CPS Resin: Investment Casting Resin (IC163)[1]
Primary Hazards Causes skin irritation, serious eye irritation/damage, and may cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, chemical goggles (NIOSH or equivalent certified), and appropriate skin and body protection are recommended.[1]
Handling Avoid contact with eyes, skin, and clothing. Keep container closed when not in use. Use in a well-ventilated area, preferably a chemical fume hood.[1]
Storage Store in a secure location, away from foodstuffs, beverages, and feed.[1]
Spill Response In case of a spill, prevent further leakage if possible. Ventilate the area and contain the spill using non-combustible absorbent materials like sand or earth. Collect the material into a suitable, properly labeled container for disposal.[1]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
First Aid (Skin) Wash gently with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
First Aid (Ingestion) Rinse mouth and drink plenty of water. Do not induce vomiting.[1]
Disposal Method Must not be disposed of with household garbage.[1] The recommended method is to dissolve or mix the resin with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Regulatory Compliance Observe all federal, state, and local environmental regulations.[1]

Experimental Protocol: Disposal Procedure for this compound Resin

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound resin, derived from its Safety Data Sheet.

Objective: To safely dispose of this compound resin in accordance with safety and environmental regulations.

Materials:

  • This compound resin waste

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Combustible solvent (as recommended by your institution's safety office)

  • Chemical fume hood

  • Non-combustible absorbent material (e.g., sand, vermiculite)

  • Properly labeled hazardous waste container

Procedure:

  • Preparation and Safety Precautions:

    • Don appropriate PPE before handling the resin.

    • Perform all operations within a certified chemical fume hood to ensure adequate ventilation.

    • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Waste Collection:

    • Collect all this compound waste, including any contaminated materials, in a designated and compatible hazardous waste container.

    • Ensure the container is in good condition and can be securely sealed.

  • Spill Management (if applicable):

    • In the event of a spill, immediately contain the leakage.

    • Use a non-combustible absorbent material to collect the spilled resin.

    • Place the contaminated absorbent material into the hazardous waste container.

  • Final Disposal:

    • The primary recommended disposal method is incineration.[1] This process should be handled by a licensed hazardous waste disposal company.

    • Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the hazardous waste container.

    • Do not attempt to incinerate the material yourself unless you are a trained professional with the proper equipment.

    • Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.[1]

This compound Waste Handling Workflow

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound resin waste in a laboratory setting.

UP163_Disposal_Workflow cluster_generation Waste Generation cluster_handling Handling & Storage cluster_disposal Disposal start This compound Waste Generated collect Collect in a Labeled, Compatible Container start->collect spill Spill Occurred? collect->spill contain Contain with Non-Combustible Absorbent spill->contain Yes store Store Securely for Disposal spill->store No contain->collect contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs incineration Professional Incineration (via licensed vendor) contact_ehs->incineration

Caption: Workflow for safe handling and disposal of this compound waste.

References

Navigating the Uncharted: A Safety Protocol for Novel Compound UP163

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of novel chemical compounds is a routine yet critical task. When a compound like UP163 lacks extensive public safety data, a robust and systematic approach to safety is paramount. This guide provides a framework for establishing essential safety and logistical procedures for handling such compounds, ensuring the well-being of laboratory personnel and the integrity of research.

The absence of specific public data for a compound designated "this compound" necessitates treating it as a substance with unknown potential hazards. The following procedures are based on established principles of laboratory safety and chemical hygiene, designed to provide a comprehensive safety plan.

Hazard Assessment and Control

Before any handling of this compound, a thorough risk assessment is mandatory. This involves a multi-step process to identify potential hazards and implement appropriate control measures.

1. Information Gathering:

  • Internal Data: Review all available internal documentation on the synthesis, origin, and any preliminary analytical data for this compound.

  • Analog Search: Identify any known compounds with similar chemical structures or functional groups. The safety data for these analogs can provide initial insights into potential hazards.

  • In Silico Prediction: Utilize computational toxicology tools to predict potential toxicological, physical, and chemical properties of this compound.

2. Hazard Identification: Assume this compound is hazardous until proven otherwise. Potential hazards to consider include:

  • Health Hazards: Acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.

  • Physical Hazards: Flammability, reactivity, and explosivity.

3. Control Measures: A hierarchy of controls should be implemented to minimize exposure.

Control HierarchyExamples for Handling this compound
Elimination/Substitution If possible, consider if a less hazardous known compound could be used.
Engineering Controls All handling of this compound powder or volatile solutions should be conducted in a certified chemical fume hood.
Administrative Controls Develop and strictly follow a detailed Standard Operating Procedure (SOP). Restrict access to authorized personnel only.
Personal Protective Equipment (PPE) Use appropriate PPE as a last line of defense.

Personal Protective Equipment (PPE)

The selection of PPE is critical when handling a substance with an unknown hazard profile. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.To prevent skin contact. The specific glove material should be selected based on the solvent used with this compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if there is a risk of aerosol generation and engineering controls are insufficient.To prevent inhalation of airborne particles or vapors.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of a novel compound like this compound, from initial receipt to final disposal.

UP163_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Receipt & Logging b Hazard Assessment a->b c SOP Development b->c d Weighing & Aliquoting (in fume hood) c->d Proceed with SOP e Solution Preparation d->e f Experimental Use e->f g Decontamination f->g Experiment Complete h Waste Segregation g->h i Proper Disposal h->i

Figure 1: A stepwise workflow for the safe handling of novel compound this compound.

Standard Operating Procedure (SOP) for this compound

A detailed SOP is essential for ensuring consistent and safe handling. The SOP for this compound should include the following sections:

  • Purpose: Define the scope of the procedure.

  • Hazards: Detail the known and potential hazards.

  • Controls: Specify the required engineering controls, administrative controls, and PPE.

  • Procedure: Provide step-by-step instructions for all handling activities, including:

    • Weighing: Always weigh solid this compound in a fume hood or other ventilated enclosure.

    • Solution Preparation: Describe the solvent to be used and the dissolution process.

    • Experimental Use: Detail the specific experimental manipulations.

  • Decontamination: Outline the procedures for decontaminating work surfaces and equipment.

  • Waste Disposal: Provide clear instructions for the segregation and disposal of all waste streams.

  • Emergency Procedures: Detail the actions to be taken in case of a spill, exposure, or other emergency.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container.
Solutions of this compound Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of as solid hazardous waste.

All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. Follow all institutional and local regulations for hazardous waste disposal.

By implementing this comprehensive safety framework, researchers can confidently and safely handle novel compounds like this compound, fostering a culture of safety and scientific excellence.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.